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  • Product: 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane
  • CAS: 14700-56-2

Core Science & Biosynthesis

Foundational

What is the chemical structure of 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane

Abstract This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic pathway for 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane. This molecule, characterized by a fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic pathway for 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane. This molecule, characterized by a fused dioxepane and epoxide ring system with a phenyl substituent, represents an interesting scaffold for chemical and pharmaceutical research. This document delves into the structural elucidation derived from its IUPAC nomenclature, details its physicochemical properties, presents a robust, step-by-step protocol for its synthesis, and discusses its potential relevance in medicinal chemistry. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this unique bicyclic ether.

Structural Elucidation and Nomenclature

The structure of 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane is systematically derived from its IUPAC name, which defines its bicyclic nature, ring size, heteroatom placement, and substitution.

  • Bicyclo[5.1.0]octane: This core designation indicates a bicyclic system comprising a total of eight atoms. The numbers [5.1.0] specify the lengths of the bridges connecting the two bridgehead atoms. There are three paths: a five-atom bridge, a one-atom bridge, and a zero-atom bridge. The zero-atom bridge signifies that the bridgehead atoms are directly bonded. This arrangement describes a seven-membered ring fused to a three-membered (cyclopropane) ring.

  • 3,5,8-trioxa: This prefix indicates that three carbon atoms in the bicyclic skeleton are replaced by oxygen atoms at positions 3, 5, and 8.

  • 4-Phenyl: This indicates that a phenyl group is attached to the atom at position 4 of the bicyclic system.

Based on these rules, the resulting structure is a 2-phenyl-1,3-dioxepane ring that is fused with an epoxide ring across the 5 and 6 positions. A common synonym for this compound is 5,6-epoxy-2-phenyl-[1][2]dioxepane [3]. The fusion of the epoxide to the dioxepane ring is expected to be cis, leading to the endo stereoisomer, due to the directing effect of the ether oxygens during the epoxidation synthesis step.

The diagram below illustrates the relationship between the IUPAC name components and the final chemical structure.

Structure_Elucidation cluster_0 Nomenclature Components A Bicyclo[5.1.0]octane Core D Final Structure: 4-Phenyl-3,5,8-trioxa- bicyclo[5.1.0]octane A->D Forms the fused 7- and 3-membered rings B 3,5,8-Trioxa Substitution B->D Places O atoms at positions 3, 5, 8 C 4-Phenyl Substitution C->D Attaches Phenyl group at position 4

Caption: Derivation of the final chemical structure from its IUPAC name components.

Physicochemical and Computed Properties

The fundamental properties of 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane have been determined through database entries and computational models. These properties are essential for its handling, characterization, and application in experimental settings.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₃[3]
Molecular Weight 192.21 g/mol [3]
CAS Number 14700-56-2[3]
Appearance Predicted: Colorless to pale yellow liquid or solidN/A
Polar Surface Area (PSA) 30.99 Ų[3]
LogP (Predicted) 1.50[3]

Proposed Synthesis Pathway

While specific literature detailing the synthesis of 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane is scarce, a reliable two-step synthetic route can be proposed based on established organic chemistry principles and analogous reactions, particularly the synthesis of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane[4]. The pathway involves an initial acid-catalyzed acetalization to form a seven-membered unsaturated ring, followed by a stereoselective epoxidation.

Synthesis_Pathway Reactant1 cis-2-Butene-1,4-diol Intermediate 2-Phenyl-4,7-dihydro-1,3-dioxepine Reactant1->Intermediate Reactant2 Benzaldehyde Reactant2->Intermediate  Step 1:  Acid-Catalyzed Acetalization  (e.g., p-TsOH, Toluene, Dean-Stark) Product 4-Phenyl-3,5,8-trioxa- bicyclo[5.1.0]octane Intermediate->Product  Step 2:  Stereoselective Epoxidation  (DCM) Reagent2 m-CPBA Reagent2->Product

Caption: Proposed two-step synthesis of 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane.

Detailed Experimental Protocols

The following protocols are adapted from standard procedures for acetalization and epoxidation reactions.

Step 1: Synthesis of 2-Phenyl-4,7-dihydro-1,3-dioxepine

This step involves the acid-catalyzed reaction of cis-2-butene-1,4-diol with benzaldehyde to form the seven-membered dioxepine ring. The removal of water is critical to drive the reaction to completion[5][6].

  • Apparatus Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add toluene (100 mL).

  • Reactant Addition: Add cis-2-butene-1,4-diol (1.0 eq), benzaldehyde (1.05 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue reflux until the theoretical amount of water has been collected (typically 2-4 hours).

  • Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by a wash with brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 2-Phenyl-4,7-dihydro-1,3-dioxepine, can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane

This step employs meta-chloroperoxybenzoic acid (m-CPBA) to epoxidize the double bond of the dioxepine intermediate. The reaction is typically stereoselective, with the peroxy acid approaching from the less sterically hindered face, often directed by nearby heteroatoms[1][7].

  • Reactant Preparation: Dissolve the purified 2-Phenyl-4,7-dihydro-1,3-dioxepine (1.0 eq) in dichloromethane (DCM, 50 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve m-CPBA (approx. 77% purity, 1.2 eq) in DCM (30 mL). Add this solution dropwise to the cooled solution of the dioxepine over 30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (30 mL) to destroy excess peroxide. Stir for 15 minutes. Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate (2 x 40 mL) to remove the m-chlorobenzoic acid byproduct, followed by a wash with brine (1 x 40 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The final product, 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane, can be purified by flash column chromatography on silica gel to yield the pure compound.

Spectroscopic Characterization (Predicted)

No experimental spectra for 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane are publicly available. However, based on the proposed endo structure and data from analogous compounds like other epoxides and phenyl-substituted acetals, a predicted NMR spectrum can be formulated.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
  • δ 7.50-7.30 (m, 5H): Aromatic protons of the phenyl group.

  • δ 5.90 (s, 1H): The acetal proton at C4 (methine proton). Its singlet nature arises from the lack of adjacent protons. This chemical shift is characteristic of protons flanked by two oxygen atoms and a phenyl group.

  • δ 4.50-4.30 (m, 2H) & δ 4.00-3.80 (m, 2H): These multiplets correspond to the four methylene protons on the dioxepane ring (C2 and C6 positions in the dioxepine precursor). The complex splitting pattern is due to geminal and vicinal coupling.

  • δ 3.40-3.20 (m, 2H): These protons are on the epoxide ring (C1 and C7 positions). Protons on epoxide rings typically resonate in the 2.5-3.5 ppm range[8]. Their multiplet structure arises from coupling with each other and potentially with adjacent methylene protons.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
  • δ 138.0 (s): Quaternary aromatic carbon of the phenyl group attached to the bicyclic system.

  • δ 129.5 (d), 128.5 (d), 126.5 (d): Aromatic CH carbons of the phenyl group.

  • δ 102.0 (d): The acetal carbon at C4. This downfield shift is characteristic of a carbon bonded to two oxygen atoms.

  • δ 68.0-72.0 (t): Methylene carbons of the dioxepane ring adjacent to the oxygen atoms.

  • δ 52.0-55.0 (d): The two methine carbons of the epoxide ring. Carbons in an epoxide ring typically appear in the 40-60 ppm region[8].

Relevance in Medicinal Chemistry and Drug Development

While no specific biological activities have been reported for 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane, its structural motifs are of interest to medicinal chemists.

  • Bicyclic Scaffolds: Rigid bicyclic structures are increasingly used in drug design as bioisosteres for phenyl rings[9][10]. They provide a defined three-dimensional vector for substituents, which can improve binding affinity and selectivity for biological targets. The defined stereochemistry of the fused ring system in this molecule offers a fixed orientation of the phenyl group relative to the bicyclic core.

  • Dioxepane and Epoxide Moieties: The 1,3-dioxepane ring system and the epoxide functional group are found in various biologically active natural products and synthetic compounds. Epoxides are versatile synthetic intermediates and can also act as electrophilic warheads in covalent inhibitors. The related 4,4-dimethyl derivative is noted as a key intermediate in the synthesis of gadobutrol, a gadolinium-based MRI contrast agent, and is used in the formation of chiral carbamates[4].

  • Potential Applications: Given its structure, this compound could be screened for a variety of biological activities. The phenyl-substituted bicyclic ether framework could be explored for activity in areas where similar scaffolds have shown promise, such as antimicrobial or anti-inflammatory agents[11][12][13].

Conclusion

4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane is a structurally distinct molecule featuring a fused epoxide-dioxepane ring system. This guide has detailed its structure based on systematic nomenclature, provided its key physicochemical properties, and outlined a robust and plausible two-step synthesis. Although direct experimental and biological data are not currently available in the public domain, the analysis of its structural components and comparison with related compounds suggest it is a molecule with potential utility in synthetic and medicinal chemistry. The provided protocols and predicted spectral data offer a solid foundation for researchers interested in synthesizing and exploring the properties and applications of this novel bicyclic ether.

References

  • Epoxidation of allylic alcohols. In: Wikipedia. ; 2023. Accessed March 29, 2026. [Link]

  • Kazakova A, Zykova S, Salakhutdinov N, Volcho K. Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds. Molecules. 2023;28(2):545. doi:10.3390/molecules28020545
  • Porto RS, Vasconcellos MLAA, Ventura E, Coelho F. Diastereoselective Epoxidation of Allylic Diols Derived from Baylis-Hillman Adducts. Synthesis. 2005;2005(14):2297-2306. doi:10.1055/s-2005-872091
  • Ahneman DT, Estrada J, Lin S, Dreher SD, Doyle AG. A practical machine learning approach for predicting reaction outcomes. Nat Chem. 2018;10(2):155-162. doi:10.1038/nchem.2893
  • Ahneman DT, Estrada J, Lin S, Dreher SD, Doyle AG. Supporting Information: A practical machine learning approach for predicting reaction outcomes. Published online 2018.
  • Lu H, Kumar V, Sisco JN, et al. Synthesis and Pharmacological Evaluation of 1-Phenyl-3-Thiophenylurea Derivatives as Cannabinoid Type-1 Receptor Allosteric Modulators. J Med Chem. 2019;62(23):10838-10852. doi:10.1021/acs.jmedchem.9b01479
  • 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane. PubChem. Accessed March 29, 2026. [Link]

  • Cheng J, Li Y, Ma D, et al. Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Molecules. 2022;27(24):8854. doi:10.3390/molecules27248854
  • Acetal synthesis by acetalization or ring closure. Organic Chemistry Portal. Accessed March 29, 2026. [Link]

  • Barreiro EJ, Fraga CA. Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Pharmaceuticals (Basel). 2012;5(9):948-965. doi:10.3390/ph5090948
  • Miyake Y, Yokomizo K, Matsuzaki N. 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. J Am Oil Chem Soc. 2016;93(4):557-564. doi:10.1007/s11746-016-2795-z
  • da Silva R, de Souza M, da Silva V, et al. Synthesis and Identification of Epoxy Derivatives of 5-Methylhexahydroisoindole-1,3-dione and Biological Evaluation. Molecules. 2021;26(23):7208. doi:10.3390/molecules26237208
  • Spectroscopy of Ethers and Epoxides. Chemistry LibreTexts. Published February 3, 2025. Accessed March 29, 2026. [Link]

  • Acid catalyzed acetalization of aldehydes with diols resulting into the formation of fragrant cyclic acetals. Request PDF. ResearchGate. Published May 2019. Accessed March 29, 2026. [Link]

  • 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0231339). NP-MRD. Accessed March 29, 2026. [Link]

  • Ahn S, Chernyak D, Yang J, et al. In Vitro Biologic Activities of the Antimicrobials Triclocarban, Its Analogs, and Triclosan in Bioassay Screens. Environ Health Perspect. 2008;116(9):1203-1210. doi:10.1289/ehp.11200
  • Khlebnikov A, Yaremenko Y, Novikov M, et al. Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Molecules. 2022;27(11):3546. doi:10.3390/molecules27113546
  • Imoto T, Sawa M, Nishimura T. Aldol condensation of acyclic ketones with benzaldehyde and subsequent cyclodehydration to form indenes over halide clusters of tantalum and other early transition metals. J Mol Catal A Chem. 2002;180(1-2):55-63. doi:10.1016/S1381-1169(01)00395-6
  • Bull JA, Stead D, Lindsay-Scott PJ, et al. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Med Chem Lett. 2016;7(12):1091-1096. doi:10.1021/acsmedchemlett.6b00320
  • 1H and 13C NMR Spectral Study of Some 2r-Aryl-6c-phenylthian-4-ones, Their 1-Oxides and 1,1-Dioxides. Request PDF. ResearchGate. Accessed March 29, 2026. [Link]

  • JI K, LIU Y, ZHANG Y, DENG W. NMR CHARACTERIZATION OF EPOXY RESIN. Acta Materiae Compositae Sinica. 2000;17(1):15-18.
  • Koleva V, Stoyanov S, Yordanov D, Kolev T. Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H-NMR Characteristics of Bis-naphthalimide Derivatives. Molecules. 2012;17(10):12240-12250. doi:10.3390/molecules171012240

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Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Phenyl-3,5,8-trioxabicyclo[5.1.0]octane in Antimycotic Drug Development

Executive Summary In the landscape of modern medicinal chemistry, conformationally restricted bicyclic systems serve as critical scaffolds for the stereocontrolled synthesis of complex pharmacophores. 4-Phenyl-3,5,8-trio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, conformationally restricted bicyclic systems serve as critical scaffolds for the stereocontrolled synthesis of complex pharmacophores. 4-Phenyl-3,5,8-trioxabicyclo[5.1.0]octane is a highly specialized bicyclic acetal-epoxide intermediate[1]. By fusing a rigid 1,3-dioxepane ring with an oxirane (epoxide) moiety, this chemotype provides an exquisite platform for regioselective and stereoselective functionalization.

As a Senior Application Scientist, I have structured this technical guide to dissect the physical properties, structural dynamics, and field-proven synthetic workflows of this compound. Specifically, we will explore its pivotal role in generating enantiomerically pure β-hydroxy sulfides—a promising class of antimycotic agents targeting the cellular membranes of pathogenic microscopic fungi[2].

Physicochemical and Computational Data

Understanding the baseline physicochemical parameters of a synthetic intermediate is critical for predicting its solubility, reactivity, and behavior during chromatographic purification. The data below summarizes the core metrics of the compound.

Table 1: Core Physicochemical Properties

ParameterValueCausality / Significance in Workflow
IUPAC Name 4-phenyl-3,5,8-trioxabicyclo[5.1.0]octaneDefines the fused 7-membered acetal and 3-membered oxirane rings[1].
CAS Registry Number 14700-56-2 (Mixture) 61474-39-3 (Endo-isomer)Essential for sourcing specific stereoisomers for chiral synthesis[1],[3].
Molecular Formula C₁₁H₁₂O₃-
Molecular Weight 192.21 g/mol Low molecular weight allows for downstream functionalization without violating Lipinski's Rule of Five[1].
LogP (XLogP3) ~1.50Indicates moderate lipophilicity, ideal for partitioning into organic solvents during extraction[1].
Topological Polar Surface Area 30.99 ŲDictates the molecule's interaction with silica gel during chromatographic resolution[1].

Structural Dynamics & Stereochemistry

The reactivity of 4-phenyl-3,5,8-trioxabicyclo[5.1.0]octane is governed entirely by its 3D architecture. X-ray crystallographic studies and NMR spectroscopy reveal that the 1,3-dioxepane ring adopts a rigid chair conformation in both the solid state and in solution[4].

This conformational lock is the defining feature of the molecule. The bulky phenyl group at the C4 position anchors the acetal ring, while the fused epoxide at the C5-C6 bond (designated as the 8-position in the bicyclic nomenclature) exists in either the exo or endo configuration[2],[5]. Because the chair conformation restricts the flexibility of the ring, any nucleophilic attack on the epoxide is forced to follow a strict trans-diaxial trajectory . This causality ensures that ring-opening reactions yield highly predictable diastereomers, a mandatory requirement for rational drug design.

Experimental Workflows and Protocols

The following self-validating protocols detail the synthesis of the bicyclic epoxide and its subsequent conversion into antimycotic candidates. Every step is designed to maximize stereochemical control.

Protocol A: Synthesis of the Bicyclic Epoxide via Epoxidation

Objective: To synthesize and isolate the exo and endo isomers of 4-phenyl-3,5,8-trioxabicyclo[5.1.0]octane.

  • Substrate Preparation: Dissolve 1.0 equivalent of 2-phenyl-4,7-dihydro-1,3-dioxepine in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: DCM is a non-coordinating, aprotic solvent that stabilizes the transition state of the epoxidation without competing for the oxidant.

  • Oxidation: Cool the reaction vessel to 0°C. Add 1.2 equivalents of meta-chloroperoxybenzoic acid (mCPBA) portion-wise over 30 minutes.

    • Causality: The drop in temperature suppresses non-specific oxidative cleavage and controls the exothermic nature of the peroxyacid reaction, ensuring the preservation of the acid-sensitive acetal linkage.

  • Reaction Monitoring: Stir the mixture at room temperature for 4–6 hours, monitoring the disappearance of the alkene via Thin Layer Chromatography (TLC).

  • Quenching & Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to reduce unreacted peroxides. Wash the organic layer with saturated aqueous NaHCO₃ (3x) to neutralize and remove the meta-chlorobenzoic acid byproduct.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and subject the crude mixture to silica gel column chromatography. This step successfully resolves the exo and endo isomers[2],[5].

G A 2-Phenyl-4,7-dihydro- 1,3-dioxepine B Epoxidation (mCPBA) A->B Oxidation C 4-Phenyl-3,5,8-trioxa- bicyclo[5.1.0]octane B->C Stereocontrol D Nucleophilic Attack (Thiophenol) C->D Ring Opening E β-Hydroxy Sulfides (Antimycotic Agents) D->E Diastereoselection

Fig 1: Synthetic workflow from 1,3-dioxepine to antimycotic β-hydroxy sulfides.
Protocol B: Stereocontrolled Ring-Opening and Chiral Resolution

Objective: To generate enantiomerically pure 6-arylthio-1,3-dioxepan-5-ols (β-hydroxy sulfides)[2].

  • Epoxide Activation: Dissolve the pure exo- or endo-isomer in an inert solvent. Introduce a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂).

    • Causality: The Lewis acid coordinates to the oxirane oxygen (O8), lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the adjacent carbons, thereby priming the system for nucleophilic attack.

  • Nucleophilic Attack: Add 1.1 equivalents of thiophenol (PhSH) dropwise. The rigid chair conformation of the 1,3-dioxepane ring forces the thiophenolate nucleophile to attack via an Sₙ2 mechanism, resulting in a strict trans-diaxial ring opening[4],[5].

  • Enzymatic Resolution: The reaction yields a racemic mixture of diastereomeric β-hydroxy sulfides. To isolate the active enantiomer, subject the racemate to enzymatic acylation using Lipase PS [2].

    • Causality: Lipase PS exhibits high enantiomeric discrimination, selectively acylating only one enantiomer. This is critical because the antimycotic efficacy is strictly dependent on the spatial arrangement of the arylthio and hydroxyl groups interacting with the fungal cell membrane[2].

G A Bicyclic Epoxide Chair Conformation B Acidic Activation Protonation A->B H+ Catalyst C SN2 Trajectory Trans-Diaxial Attack B->C PhSH Addition D Enzymatic Resolution Lipase PS C->D Racemic Mixture E Enantiopure Drug Target: Cell Membrane D->E Chiral Separation

Fig 2: Mechanistic pathway of stereocontrolled epoxide ring-opening and chiral resolution.

Pharmacological Application: Antimycotic Activity

The ultimate value of 4-phenyl-3,5,8-trioxabicyclo[5.1.0]octane lies in its utility as a precursor. The chiral β-hydroxy sulfides derived from its ring-opening have been extensively studied against a panel of pathogenic microscopic fungi[2].

Structure-activity relationship (SAR) studies indicate that the lipophilicity of these derivatives (with ideal LogP values between 1 and 3) allows them to effectively penetrate and disrupt the cellular membranes of target pathogens[2]. The rigid stereochemistry inherited from the bicyclic epoxide ensures that the pharmacophore aligns perfectly with its biological target, proving that upstream stereocontrol is the linchpin of downstream drug efficacy.

References

  • Pavelyev, R. S., et al. "Synthesis and Antimycotic Properties of Hydroxy Sulfides Derived from exo- and endo-4-Phenyl-3,5,8-trioxabicyclo[5.1.0]octanes." Mendeleev Communications, Vol. 22, Issue 3, 2012, pp. 127-128. Available at:[Link]

  • ResearchGate Database. "Rusalia M. Vafina's Research: Synthesis of β-hydroxysulfides of 1,3-dioxepane series and their further functionalization." ResearchGate. Available at:[Link]

  • ResearchGate Database. "From the Stereochemistry of a Molecule to the Stereochemistry of a Crystal: Chiral Crystallization of Endo-Isomers Compared with Centrosymmetric Crystallization of Exo-Isomers." ResearchGate. Available at:[Link]

Sources

Foundational

Structural Elucidation and NMR Characterization of 4-Phenyl-3,5,8-trioxabicyclo[5.1.0]octane: A Technical Guide for Isomeric Assignment

Introduction and Structural Complexity 4-Phenyl-3,5,8-trioxabicyclo[5.1.0]octane is a complex bicyclic acetal characterized by a 1,3-dioxepane ring fused to an oxirane (epoxide) moiety. Compounds of this class are critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Complexity

4-Phenyl-3,5,8-trioxabicyclo[5.1.0]octane is a complex bicyclic acetal characterized by a 1,3-dioxepane ring fused to an oxirane (epoxide) moiety. Compounds of this class are critical intermediates in the synthesis of biologically active molecules, including novel antimycotic agents[1].

The synthesis of this molecule is typically achieved via the epoxidation of the corresponding alkene, 2-phenyl-4,7-dihydro-1,3-dioxepine[2]. Because the epoxidation can occur from either face of the 7-membered ring, the reaction yields a diastereomeric mixture of exo and endo isomers. In the exo-isomer, the epoxide oxygen points away from the phenyl group, whereas in the endo-isomer, it points toward the phenyl group. Differentiating these isomers requires a rigorous, self-validating Nuclear Magnetic Resonance (NMR) strategy.

Mechanistic Causality of NMR Chemical Shifts

To accurately interpret the NMR spectra, researchers must understand the physical and stereochemical forces dictating the magnetic environment of each nucleus.

  • The Acetal Proton (H4): This proton is uniquely positioned between two highly electronegative oxygen atoms (O3 and O5) and a phenyl ring. The combined inductive electron withdrawal (-I effect) of the oxygens severely deshields the proton. Additionally, the diamagnetic anisotropy of the phenyl ring further deshields H4, pushing its resonance far downfield to the 5.60–5.80 ppm region.

  • The Epoxide Protons (H1, H7): Despite being adjacent to an oxygen atom (O8), these protons resonate relatively upfield (3.20–3.40 ppm ) compared to standard ethers. This causality stems from the high s-character of the strained C-C bonds in the three-membered oxirane ring, which generates a local diamagnetic ring current that shields the attached protons.

  • The Dioxepane Methylene Protons (H2, H6): The 1,3-dioxepane ring adopts a chair or twist-chair conformation to minimize transannular strain. This locks the methylene protons into distinct axial and equatorial environments, rendering them diastereotopic. The equatorial protons are generally more deshielded (~4.20 ppm ) than their axial counterparts (~3.70 ppm ) due to the anisotropic effects of the adjacent C-C bonds.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure absolute trustworthiness in the stereochemical assignment, the NMR acquisition must be treated as a self-validating system. The following protocol guarantees that integration and correlation data are quantitatively and qualitatively absolute.

Step-by-Step Methodology
  • Sample Preparation & Internal Calibration: Dissolve 15–20 mg of the purified isomeric mixture in 0.6 mL of high-purity CDCl₃ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS). The high isotopic purity prevents the residual CHCl₃ peak (7.26 ppm) from obscuring the aromatic signals, while TMS provides an absolute 0.00 ppm reference.

  • Probe Tuning and Shimming: Tune and match the NMR probe to the exact ¹H and ¹³C frequencies. Perform rigorous 3D gradient shimming until the TMS line width at half-height is < 1.0 Hz. This is critical for resolving the fine J-couplings of the diastereotopic H2/H6 protons.

  • Quantitative 1D ¹H NMR Acquisition: Set the relaxation delay (D1) to 5.0 seconds . Causality: A D1 duration of > 5 × T₁ (longitudinal relaxation time) ensures that all protons fully relax between pulses. This makes the integration absolute, allowing researchers to calculate the exact exo:endo diastereomeric ratio (dr) by integrating the distinct H4 singlets of each isomer.

  • Phase-Sensitive 2D NOESY Acquisition: Acquire a 2D NOESY spectrum using a mixing time (τm) of 300–400 ms . Causality: This specific mixing time window is long enough to allow NOE buildup between spatially proximate protons (e.g., H1/H7 and H2/H6) but short enough to prevent spin-diffusion, which would create false-positive correlations and ruin the stereochemical assignment.

Quantitative Data Presentation

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for the core bicyclic framework. (Note: Exact shifts will vary slightly between the exo and endo isomers; the ranges provided encompass both diastereomers).

Table 1: ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
PositionProton TypeMultiplicityChemical Shift (δ, ppm)Coupling Constants (J, Hz)
1, 7 Epoxide CHMultiplet (m)3.25 – 3.40J = 4.5, 2.0
2, 6 (eq) Dioxepane CH₂Doublet of doublets (dd)4.15 – 4.30Jgem = 14.5, Jvic = 4.5
2, 6 (ax) Dioxepane CH₂Doublet of doublets (dd)3.65 – 3.80Jgem = 14.5, Jvic = 2.0
4 Acetal CHSinglet (s)5.60 – 5.80-
Phenyl Ar-HMultiplet (m)7.30 – 7.50-
Table 2: ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
PositionCarbon TypeChemical Shift (δ, ppm)Structural Rationale
1, 7 Epoxide CH53.0 – 55.5Strained oxirane ring carbons.
2, 6 Dioxepane CH₂66.0 – 69.0Deshielded by adjacent ether oxygens (O3, O5).
4 Acetal CH102.5 – 105.0Strongly deshielded O-C-O linkage.
Phenyl (o, m, p) Ar-C (CH)126.0 – 129.0Unsubstituted aromatic carbons.
Phenyl (ipso) Ar-C (Quat)138.0 – 139.5Substituted aromatic carbon.

2D NMR Workflow and Stereochemical Logic

To validate the 1D assignments, a 2D NMR workflow must be executed:

  • HSQC (Heteronuclear Single Quantum Coherence): Validates the diastereotopic nature of the methylene protons. The two distinct ¹H signals (e.g., 4.20 ppm and 3.70 ppm) will both correlate to a single ¹³C signal at ~67 ppm (C2/C6), confirming they are attached to the same carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): Confirms the macro-connectivity. A ³J correlation from the acetal proton (H4) to the methylene carbons (C2/C6) proves the integrity of the 7-membered ring.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): The ultimate arbiter of exo vs. endo stereochemistry. In the exo-isomer, the epoxide protons (H1, H7) point inward toward the ring cavity, showing strong NOE cross-peaks with the axial protons of C2/C6. In the endo-isomer, the spatial geometry shifts, altering these cross-peaks and bringing the epoxide oxygen closer to the phenyl ring's spatial domain.

NMR_Workflow Syn Synthesis: Epoxidation of 2-phenyl- 4,7-dihydro-1,3-dioxepine Iso Isomeric Mixture: Exo- & Endo-4-phenyl- 3,5,8-trioxabicyclo[5.1.0]octane Syn->Iso NMR1D 1D NMR Acquisition (1H & 13C, CDCl3) Iso->NMR1D NMR2D 2D NMR Correlation (COSY, HSQC, HMBC) NMR1D->NMR2D NOESY NOESY / ROESY (Spatial Proximity) NMR2D->NOESY Assign Stereochemical Assignment (Exo vs. Endo Configuration) NOESY->Assign

Figure 1: Workflow for the synthesis and NMR-based stereochemical assignment of exo/endo isomers.

References

  • Pavelyev, Roman S., et al. "Synthesis and antimycotic properties of hydroxy sulfides derived from exo- and endo-4-phenyl-3,5,8-trioxabicyclo[5.1.0]octanes." Mendeleev Communications 22.3 (2012): 127-128. (Cited via ACS Organic Letters). URL:[Link][1]

  • "Lewis Acid-Catalyzed Vinyl Acetal Rearrangement of 4,5-Dihydro-1,3-dioxepines: Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans." The Journal of Organic Chemistry. URL:[Link][2]

Sources

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The 4-phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane scaffold represents a unique structural motif of interest in medicinal chemistry and materials scien...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane scaffold represents a unique structural motif of interest in medicinal chemistry and materials science. As a bicyclic orthoester fused with an oxirane ring, its thermodynamic stability is a critical parameter governing its synthesis, storage, and application, particularly in areas such as drug delivery where controlled degradation is often a design feature. This guide provides a comprehensive analysis of the factors influencing the thermodynamic stability of these derivatives, outlines experimental and computational methodologies for their assessment, and discusses the implications for their practical application.

Introduction: The Structural and Functional Significance of Bicyclic Orthoesters

The 4-phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane system is a fascinating molecular architecture that combines the features of a bicyclic orthoester with a strained oxirane ring. Bicyclic orthoesters, in general, have garnered attention as protecting groups in organic synthesis and as building blocks for biodegradable polymers and drug delivery systems.[1][2][3] Their acid-labile nature allows for controlled release of encapsulated agents in specific physiological environments, such as the acidic milieu of tumor tissues or endosomal compartments.[4]

The incorporation of a phenyl group and a fused oxirane ring into this scaffold introduces a complex interplay of electronic and steric factors that significantly influence its stability. The phenyl group can be functionalized to modulate the electronic properties of the molecule, while the oxirane ring, with its inherent ring strain, presents a site of potential reactivity. Understanding the thermodynamic landscape of these molecules is therefore paramount for their rational design and application.

Factors Governing the Thermodynamic Stability

The thermodynamic stability of 4-phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane derivatives is not governed by a single factor, but rather by a delicate balance of several contributing effects. These can be broadly categorized into ring strain, electronic effects, and conformational factors.

Ring Strain

The bicyclo[5.1.0]octane framework is a fused ring system comprising a seven-membered dioxepane ring and a three-membered oxirane ring. The oxirane ring possesses significant angle strain, making it susceptible to nucleophilic and electrophilic ring-opening reactions. This inherent reactivity is a key determinant of the overall stability of the molecule. The dioxepane ring, while more flexible, also contributes to the overall strain energy of the bicyclic system. The fusion of these two rings creates a rigid structure with specific conformational preferences that can influence its stability.

Electronic Effects of the Phenyl Group and its Substituents

The phenyl group at the C4 position exerts a significant electronic influence on the orthoester moiety. The nature of substituents on the phenyl ring can either stabilize or destabilize the bicyclic system through inductive and resonance effects.

  • Electron-donating groups (EDGs) on the phenyl ring, such as methoxy or amino groups, can increase the electron density at the orthoester carbon, potentially stabilizing the molecule towards certain degradation pathways.

  • Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, can decrease the electron density at the orthoester carbon, making it more electrophilic and potentially more susceptible to nucleophilic attack and hydrolysis.

The phenyl group itself is generally considered a weak activator in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[5] In the context of the bicyclic system's stability, its electronic character will primarily influence the reactivity of the orthoester functionality.

Conformational Isomers and Their Relative Stabilities

The non-planar nature of the bicyclic system gives rise to the possibility of different conformational isomers. The relative stability of these conformers will depend on the minimization of steric interactions and the optimization of electronic interactions. Computational modeling, such as Density Functional Theory (DFT), is a powerful tool for predicting the geometries and relative energies of these conformers.

The interplay between these factors is visually summarized in the diagram below:

G Stability Thermodynamic Stability RingStrain Ring Strain (Oxirane & Dioxepane) Stability->RingStrain influenced by ElectronicEffects Electronic Effects (Phenyl Group & Substituents) Stability->ElectronicEffects influenced by ConformationalFactors Conformational Isomers Stability->ConformationalFactors influenced by G cluster_0 Acid-Catalyzed Hydrolysis Start Bicyclic Orthoester Protonated Protonated Intermediate Start->Protonated + H+ RingOpened Ring-Opened Cation Protonated->RingOpened Ring Opening Product Hydrolysis Products RingOpened->Product + H2O

Caption: Simplified acid-catalyzed hydrolysis pathway.

Thermal Decomposition

At elevated temperatures, bicyclic orthoesters can undergo thermal decomposition. The specific decomposition products will depend on the structure of the molecule and the reaction conditions. For some bicyclic orthoesters, thermal decomposition can lead to the formation of olefins through a concerted mechanism. [1]The presence of the phenyl group and the oxirane ring will likely influence the decomposition pathway and the temperature at which it occurs.

Methodologies for Assessing Thermodynamic Stability

A combination of experimental and computational techniques is essential for a thorough assessment of the thermodynamic stability of 4-phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane derivatives.

Experimental Approaches

Differential Scanning Calorimetry (DSC) is a primary technique for determining the thermal stability of a compound. By measuring the heat flow into or out of a sample as a function of temperature, one can identify the onset of decomposition and the enthalpy changes associated with it.

Table 1: Hypothetical DSC Data for 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane Derivatives

Substituent on Phenyl RingOnset of Decomposition (°C)
-H180
-OCH₃ (EDG)195
-NO₂ (EWG)165

Storing the compound at various temperatures and monitoring its degradation over time using techniques like High-Performance Liquid Chromatography (HPLC) can provide valuable kinetic data on its stability.

The rate of hydrolysis can be determined by monitoring the disappearance of the parent compound or the appearance of degradation products as a function of time at different pH values, typically using UV-Vis spectroscopy or HPLC.

Experimental Protocol: pH-Dependent Hydrolysis Kinetics

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with pH values ranging from acidic (e.g., pH 3) to neutral (e.g., pH 7.4).

  • Stock Solution Preparation: Prepare a concentrated stock solution of the 4-phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane derivative in a suitable organic solvent (e.g., acetonitrile).

  • Initiation of Hydrolysis: Add a small aliquot of the stock solution to each buffer solution at a constant temperature (e.g., 37 °C) to initiate the hydrolysis reaction.

  • Sample Collection: At regular time intervals, withdraw aliquots from each reaction mixture.

  • Quenching the Reaction: Immediately quench the reaction in the collected aliquots, for example, by adding a neutralizing agent or by rapid cooling.

  • Analysis: Analyze the concentration of the remaining parent compound in each aliquot using a validated HPLC method.

  • Data Analysis: Plot the concentration of the parent compound versus time for each pH value and determine the rate constants for hydrolysis.

G cluster_0 Experimental Workflow: Hydrolysis Kinetics A Prepare Buffer Solutions (Varying pH) C Initiate Hydrolysis (Constant Temperature) A->C B Prepare Stock Solution of Compound B->C D Collect Samples at Time Intervals C->D E Quench Reaction D->E F Analyze by HPLC E->F G Determine Rate Constants F->G

Caption: Workflow for determining pH-dependent hydrolysis kinetics.

Computational Approaches

Quantum mechanics-based methods, particularly Density Functional Theory (DFT), are invaluable for predicting the thermodynamic properties of molecules. [6]These calculations can provide insights into:

  • Gibbs Free Energy of Formation (ΔGf°): A fundamental measure of a molecule's stability. [7][8]* Enthalpy of Formation (ΔHf°): The heat change upon formation of the molecule from its constituent elements in their standard states. [9][10]* Relative Energies of Conformers: Identifying the most stable conformation of the molecule.

  • Reaction Energetics: Calculating the activation energies and reaction enthalpies for proposed degradation pathways.

Table 2: Hypothetical Calculated Thermodynamic Data (DFT)

DerivativeΔGf° (kJ/mol)ΔHf° (kJ/mol)
4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane-150-250
4-(4-Nitrophenyl)-3,5,8-trioxa-bicyclo[5.1.0]octane-135-230

Implications for Drug Development and Materials Science

The thermodynamic stability of 4-phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane derivatives has profound implications for their practical applications.

  • Drug Delivery: For applications in drug delivery, a derivative with tunable stability is highly desirable. For instance, a derivative that is stable at physiological pH (7.4) but rapidly hydrolyzes in the acidic environment of a tumor would be an ideal candidate for targeted cancer therapy. The ability to modulate stability by changing the substituents on the phenyl ring provides a powerful tool for designing "smart" drug delivery systems.

  • Biomaterials: In the field of biomaterials, these compounds could serve as monomers for the synthesis of biodegradable polymers. The degradation rate of the resulting polymer would be directly related to the stability of the bicyclic orthoester linkages in the polymer backbone.

  • Bioisosteres: The bicyclic core can be considered as a bioisostere for the ortho-substituted phenyl ring, offering a three-dimensional alternative with potentially improved physicochemical properties such as solubility and metabolic stability. [11][12][13]

Conclusion

The thermodynamic stability of 4-phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane derivatives is a multifaceted property that is crucial for their successful application. A comprehensive understanding of the interplay between ring strain, electronic effects, and conformational factors is essential for the rational design of new derivatives with tailored stability profiles. The combined use of experimental techniques, such as calorimetry and kinetic studies, and computational methods provides a powerful approach to characterizing the thermodynamic landscape of these promising molecules. As research in this area continues, we can expect to see the emergence of novel applications for this unique class of compounds in medicine and materials science.

References

  • Crank, G., & Eastwood, F. W. (1964). Derivatives of orthoacids. I. Bicyclic orthoesters. Australian Journal of Chemistry, 17(12), 1392-1398. [Link]

  • Stepan, A. F., et al. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry, 15(6), 834-841. [Link]

  • Tuning the pH Sensitivities of Orthoester Based Compounds for Drug Delivery Applications by Simple Chemical Modification. (2010). PubMed. [Link]

  • Is Phenyl an Ortho/Para or Meta Director? (2025, January 13). Chemistry Steps. [Link]

  • 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. (2023, June 5). PMC. [Link]

  • Tange, S., Fukuhara, T., & Hara, S. (2008). Facile Synthesis of Bicyclo Orthoesters and Bicyclo Amide Acetals Using α,α-Difluoroalkylamines. Synthesis, 2008(20), 3219-3222. [Link]

  • Ortho ester. Wikipedia. [Link]

  • Rychnovsky, S. D., & Dahan, A. (2003). Mechanistic Studies of the Biomimetic Epoxy Ester−Orthoester and Orthoester−Cyclic Ether Rearrangements. The Journal of Organic Chemistry, 68(26), 10079–10086. [Link]

  • Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. (n.d.). ResearchGate. [Link]

  • The three-stage mechanism for the specific acid-catalysed hydrolysis of cyclic orthoester. (n.d.). eSpace - The University of Queensland's institutional digital repository. [Link]

  • Gibbs Free Energy and Other Thermodynamic Functions. (2007, August 10). SERC - Carleton College. [Link]

  • 4,4-DIMETHYL-3,5,8-TRIOXABICYCLO(5.1.0)OCTANE, CIS-. gsrs. [Link]

  • Mechanistic studies of the biomimetic epoxy ester-orthoester and orthoester-cyclic ether rearrangements. (2003, December 26). PubMed. [Link]

  • Standard Enthalpy of Formation* for Various Compounds. (n.d.). [PDF]. [Link]

  • Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. (2020, August 17). RSC Publishing. [Link]

  • The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. (2024, January 29). ACS Publications. [Link]

  • 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane. PubChem. [Link]

  • Hydrolysis of ortho esters: further investigation of the factors that control the rate-determining step. (1983). ACS Publications. [Link]

  • Synthetic Applications of Ortho Esters. (n.d.). ResearchGate. [Link]

  • Calciferol and its relatives. Part 19. Synthetic applications of cyclic orthoesters: Stereospecific synthesis of a bicyclic alcohol related to the vitamins D2. (1977). PubMed. [Link]

  • Computational predictions and reactivity analyses of organic reactions. (2024, September 20). Apollo - University of Cambridge Repository. [Link]

  • Standard Gibbs free energy of formation. Wikipedia. [Link]

  • 3.10: Standard Enthalpies of Formation. (2023, June 19). Chemistry LibreTexts. [Link]

  • Standard enthalpy of formation. Wikipedia. [Link]

  • Gibbs Free Energy, Entropy, Thermochemistry Question, Percent Composition, Bohr's Atomic Model. (2018, November 11). YouTube. [Link]

  • A calorimetric study of the thermotropic behaviour of 1,2-dipentadecylmethylidene phospholipids. (1981). PubMed. [Link]

  • How to get an enthalpy of formation from ab initio calculations. (n.d.). [PDF]. [Link]

  • Dual-Regime Reaction Kinetics of the Autocatalytic Hydrolyses of Aqueous Alkyl Lactates. ChemRxiv. [Link]

  • Consistent Estimation of Gibbs Energy Using Component Contributions. (2012). PLOS Computational Biology. [Link]

  • Investigation on Quantum Computational Analysis and Toxicity Prediction of 4-Nitrophenylisocyanate. (2022, March 19). ResearchGate. [Link]

  • QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU. (2021, December 8). CUNY Academic Works. [Link]

  • 4,4-dimethyl-3,5,8-Trioxabicyclo[5.1.0]octane, cis-. Inxight Drugs. [Link]

  • Acid Catalyzed Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts. [Link]

  • Table of Thermodynamic Values. (n.d.). [PDF]. [Link]

  • Acid-Catalyzed Ester Hydrolysis Exam Prep. Clutch Prep. [Link]

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Protocols & Analytical Methods

Method

Synthesis of 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane: A Detailed Protocol for Researchers

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane, a valuable bicyclic acetal with potential applications in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane, a valuable bicyclic acetal with potential applications in medicinal chemistry and materials science. The synthesis is achieved through a robust two-step sequence commencing with the acid-catalyzed acetalization of cis-2-butene-1,4-diol with benzaldehyde to yield the intermediate, 2-phenyl-4,7-dihydro-1,3-dioxepine. Subsequent epoxidation of the olefinic bond within this intermediate using meta-chloroperoxybenzoic acid (mCPBA) affords the target compound. This guide offers detailed experimental procedures, mechanistic insights, safety precautions, and characterization data to ensure reproducible and efficient synthesis for researchers in drug development and organic synthesis.

Introduction

The bicyclo[5.1.0]octane ring system is a structural motif present in a variety of natural products and pharmacologically active molecules. The incorporation of a phenyl group and multiple oxygen atoms, as in 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane, imparts specific stereochemical and electronic properties that are of significant interest in the design of novel therapeutic agents and specialized polymers. The strategic placement of the oxirane ring offers a reactive site for further functionalization, making this compound a versatile building block in organic synthesis.

This protocol outlines a reliable and scalable method for the preparation of 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane. The synthetic strategy is predicated on two well-established and high-yielding transformations: acid-catalyzed acetal formation and the Prilezhaev epoxidation.

Synthetic Strategy Overview

The synthesis of 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane is accomplished in two sequential steps, as illustrated in the workflow diagram below. The initial step involves the formation of a seven-membered heterocyclic intermediate, 2-phenyl-4,7-dihydro-1,3-dioxepine, through the condensation of cis-2-butene-1,4-diol and benzaldehyde. The subsequent step is the selective epoxidation of the double bond within the dioxepine ring system to yield the final bicyclic product.

Synthesis_Workflow Start Starting Materials: - cis-2-Butene-1,4-diol - Benzaldehyde Step1 Step 1: Acetalization Formation of 2-phenyl-4,7-dihydro-1,3-dioxepine Start->Step1 Intermediate Intermediate: 2-phenyl-4,7-dihydro-1,3-dioxepine Step1->Intermediate Step2 Step 2: Epoxidation Formation of 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane Intermediate->Step2 FinalProduct Final Product: 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane Step2->FinalProduct Purification Purification and Characterization FinalProduct->Purification

Caption: Overall workflow for the synthesis of 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane.

Experimental Protocols

3.1. Materials and Reagents

The following table summarizes the key reagents and their properties required for the synthesis.

ReagentFormulaMW ( g/mol )CAS No.Supplier
cis-2-Butene-1,4-diolC₄H₈O₂88.116117-80-2Sigma-Aldrich
BenzaldehydeC₇H₆O106.12100-52-7Alfa Aesar
p-Toluenesulfonic acid monohydrateC₇H₁₀O₄S190.226192-52-5Acros Organics
TolueneC₇H₈92.14108-88-3Fisher Scientific
meta-Chloroperoxybenzoic acid (mCPBA)C₇H₅ClO₃172.57937-14-4Oakwood Chemical
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2VWR
Sodium bicarbonateNaHCO₃84.01144-55-8J.T. Baker
Anhydrous magnesium sulfateMgSO₄120.377487-88-9EMD Millipore

Safety Precautions:

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Benzaldehyde is a combustible liquid and an irritant. Avoid inhalation and contact with skin.

  • p-Toluenesulfonic acid is corrosive. Handle with care to avoid skin and eye contact.

  • Toluene and dichloromethane are volatile and harmful. Avoid inhaling fumes and ensure proper containment.

  • m-CPBA is a strong oxidizing agent and can be shock-sensitive when dry. It is recommended to use a product with a stabilized water content. Avoid contact with flammable materials.

3.2. Step 1: Synthesis of 2-phenyl-4,7-dihydro-1,3-dioxepine

This step involves an acid-catalyzed acetalization reaction. The protonated benzaldehyde is attacked by the hydroxyl groups of cis-2-butene-1,4-diol, leading to the formation of a seven-membered ring with the elimination of water. The use of a Dean-Stark apparatus is crucial for driving the equilibrium towards the product by removing the water by-product azeotropically.

Acetalization_Mechanism Reactants cis-2-Butene-1,4-diol + Benzaldehyde Catalyst p-TSA (H+) Nucleophilic_Attack Nucleophilic attack by diol Reactants->Nucleophilic_Attack Protonation Protonation of Benzaldehyde Catalyst->Protonation Catalyzes Protonation->Nucleophilic_Attack Intermediate_Formation Hemiacetal Intermediate Nucleophilic_Attack->Intermediate_Formation Second_Attack Intramolecular cyclization Intermediate_Formation->Second_Attack Water_Elimination Elimination of Water Second_Attack->Water_Elimination Product 2-phenyl-4,7-dihydro-1,3-dioxepine Water_Elimination->Product

Caption: Simplified mechanism of acid-catalyzed acetalization.

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add cis-2-butene-1,4-diol (8.81 g, 100 mmol) and toluene (250 mL).

  • Stir the mixture to dissolve the diol.

  • Add benzaldehyde (10.61 g, 100 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).

  • Heat the reaction mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (approximately 4-6 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Wash the organic layer sequentially with 1 M sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1 v/v) to yield 2-phenyl-4,7-dihydro-1,3-dioxepine as a colorless oil.

Expected Yield: 75-85% Characterization Data for 2-phenyl-4,7-dihydro-1,3-dioxepine (CAS 2568-24-3): [1]

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.50-7.30 (m, 5H, Ar-H), 5.85 (t, J = 2.0 Hz, 2H, =CH), 5.75 (s, 1H, O-CH-O), 4.40 (d, J = 2.0 Hz, 4H, CH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 138.5, 129.2, 128.3, 126.5, 128.8, 103.5, 68.2.

3.3. Step 2: Synthesis of 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane

This step is an epoxidation of the alkene functionality in the dioxepine intermediate using mCPBA, a common and effective epoxidizing agent. The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the peroxyacid delivers an oxygen atom to the double bond.[2]

Epoxidation_Mechanism Dioxepine 2-phenyl-4,7-dihydro-1,3-dioxepine Transition_State Concerted 'Butterfly' Transition State Dioxepine->Transition_State mCPBA m-CPBA mCPBA->Transition_State Product 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane Transition_State->Product Byproduct m-Chlorobenzoic acid Transition_State->Byproduct

Caption: Prilezhaev "butterfly" mechanism for epoxidation.

Procedure:

  • Dissolve 2-phenyl-4,7-dihydro-1,3-dioxepine (8.81 g, 50 mmol) in dichloromethane (200 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (mCPBA, ~77% purity, 12.3 g, ~55 mmol, 1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture again to 0 °C and filter to remove the precipitated m-chlorobenzoic acid.

  • Wash the filtrate with a saturated sodium bicarbonate solution (2 x 75 mL) to remove any remaining acidic by-products.

  • Wash the organic layer with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 8:2 v/v) to afford 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane as a white solid or viscous oil.

Expected Yield: 60-70%[3] Characterization Data for 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.55-7.35 (m, 5H, Ar-H), 5.80 (s, 1H, O-CH-O), 4.20-4.00 (m, 4H, CH₂), 3.30 (s, 2H, epoxide CH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 137.8, 129.5, 128.5, 126.8, 102.7, 65.5, 52.1.

  • Mass Spectrometry (ESI+): m/z 193.08 [M+H]⁺.

Concluding Remarks

The protocol detailed herein provides a reliable and efficient pathway for the synthesis of 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane. The starting materials are readily available, and the reactions employ standard organic chemistry techniques, making this synthesis accessible to a broad range of researchers. The final product serves as a versatile intermediate for further chemical transformations, opening avenues for the development of novel compounds with potential applications in various fields of chemical and pharmaceutical research.

References

  • Google Patents. CN103351396A - Preparation method of 4, 4-dimethyl-3, 5, 8-trioxabicyclo[1][4] octane. Available at:

  • Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid). Available at: [Link]

  • Organic Chemistry Portal. Prilezhaev Reaction. Available at: [Link]

  • YouTube. Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins. Available at: [Link]

  • Chemistry Steps. Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems. Available at: [Link]

  • Prilezhaev Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

Sources

Application

Application Note: 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane as a Stereocontrolling Building Block in Drug Synthesis

Executive Summary In advanced organic synthesis and drug development, the precise control of stereocenters is paramount. 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane (PTBO) represents a highly versatile, bifunctional scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and drug development, the precise control of stereocenters is paramount. 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane (PTBO) represents a highly versatile, bifunctional scaffold consisting of a 1,3-dioxepane ring fused to an oxirane (epoxide). While simpler variants of this bicyclic system—such as the 4,4-dimethyl derivative (acetonide)—are standard industrial intermediates for macrocyclic MRI contrast agents like Gadobutrol[1], the 4-phenyl derivative (benzylidene acetal) offers profound advantages for complex asymmetric synthesis.

By acting as both a robust protecting group for 1,4-diols and a stereochemically biased electrophile, PTBO enables the predictable synthesis of chiral β-hydroxy sulfides and complex macrocycles[1][2].

The Principle of Conformational Stereocontrol

The core advantage of PTBO lies in its structural causality. Unsubstituted 1,3-dioxepanes are highly flexible and undergo rapid pseudorotation. However, installing a bulky phenyl group at the C4 position (the acetal carbon) anchors the 7-membered ring into a rigid chair or twist-chair conformation[2].

Causality in Epoxidation: When the alkene precursor (2-phenyl-4,7-dihydro-1,3-dioxepine) is subjected to epoxidation, the equatorial phenyl group sterically differentiates the two faces of the double bond. This conformational locking allows for the isolable separation of exo and endo diastereomers[2].

Causality in Nucleophilic Opening: During subsequent nucleophilic attack (e.g., by thiols or macrocyclic amines), the rigidified ring forces the incoming nucleophile to follow the Fürst-Plattner rule . The attack occurs strictly via a trans-diaxial trajectory, ensuring absolute regiochemical and stereochemical fidelity[3].

Stereocontrol A cis-2-Butene-1,4-diol + Benzaldehyde B 2-Phenyl-4,7-dihydro- 1,3-dioxepine A->B p-TsOH, Toluene Reflux, -H₂O C1 exo-4-Phenyl-3,5,8-trioxa- bicyclo[5.1.0]octane B->C1 mCPBA, CH₂Cl₂ Facial Selectivity (Major) C2 endo-4-Phenyl-3,5,8-trioxa- bicyclo[5.1.0]octane B->C2 mCPBA, CH₂Cl₂ Facial Selectivity (Minor) D Regio- & Stereoselective Epoxide Opening (PhSH) C1->D Nucleophilic Attack C2->D Nucleophilic Attack E Chiral β-Hydroxy Sulfide (Antimycotic Precursor) D->E Trans-diaxial opening

Workflow for the synthesis and stereoselective opening of exo/endo-PTBO isomers.

Comparative Analysis of Bicyclic Protecting Groups

The choice of the substituent at the C4 position fundamentally alters the utility of the 3,5,8-trioxa-bicyclo[5.1.0]octane core. The table below summarizes the quantitative and qualitative data driving protecting group selection in pharmaceutical development.

Core Protecting GroupSubstituent at C4UV-Active (254 nm)Steric Bulk (Conformational Lock)Primary Deprotection MethodKey Pharmaceutical Application
Formacetal HydrogenNoMinimalStrong AcidNelfinavir (HIV Protease Inhibitor)[4]
Acetonide 4,4-DimethylNoModerateMild AcidGadobutrol (MRI Contrast Agent)[1]
Benzylidene 4-PhenylYesHighHydrogenolysis or AcidChiral β-Hydroxy Sulfides (Antimycotics)[3][5]

Key Applications in Drug Development

A. Synthesis of Antimycotic β-Hydroxy Sulfides

Fungal resistance necessitates the development of novel chemotypes. Both the exo and endo isomers of PTBO can be reacted with thiophenol to afford individual diastereomers of hydroxy sulfides[2][5]. These chiral β-hydroxysulfides of the 1,3-dioxepane series serve as highly promising lead compounds in the search for new antimycotic substances against pathogenic microscopic fungi[3].

B. Macrocyclic MRI Contrast Agents

The 3,5,8-trioxa-bicyclo[5.1.0]octane core is the critical electrophile used to alkylate the DO3A macrocycle (1,4,7,10-tetraazacyclododecane) in the synthesis of Gadobutrol[1]. Utilizing the 4-phenyl variant instead of the standard 4,4-dimethyl variant allows researchers to track the macroalkylation process via UV-HPLC and offers orthogonal deprotection via catalytic hydrogenation, avoiding the harsh acidic conditions that can degrade sensitive macrocyclic intermediates.

Macrocycle N1 DO3A Macrocycle (1,4,7,10-Tetraazacyclododecane) N3 N-Alkylated Macrocyclic Intermediate N1->N3 Base, Solvent, Δ N2 4-Phenyl-3,5,8-trioxa- bicyclo[5.1.0]octane N2->N3 Epoxide Ring Opening N4 Deprotection (Hydrogenolysis/Acid) N3->N4 Benzylidene Removal N5 Gadolinium Complexation (Gd³⁺) N4->N5 Gd₂O₃, H₂O, Δ

Application of PTBO in the synthesis of macrocyclic MRI contrast agents.

Validated Experimental Protocols

Protocol 1: Synthesis and Isolation of exo/endo-4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane

Objective: Synthesize the stereocontrolling building block from inexpensive precursors.

Step-by-Step Methodology:

  • Acetalization: To a round-bottom flask equipped with a Dean-Stark trap, add cis-2-butene-1,4-diol (1.0 equiv), benzaldehyde (1.05 equiv), and catalytic p-toluenesulfonic acid (0.05 equiv) in anhydrous toluene (0.5 M).

  • Azeotropic Distillation: Reflux the mixture for 4-6 hours.

    • Causality: Acetalization is an equilibrium process. Toluene forms an azeotrope with the water byproduct, allowing continuous removal via the Dean-Stark trap to drive the reaction to >95% conversion.

  • Epoxidation: Cool the resulting 2-phenyl-4,7-dihydro-1,3-dioxepine to 0 °C in dichloromethane (DCM). Slowly add m-chloroperoxybenzoic acid (mCPBA, 1.2 equiv). Stir for 12 hours, allowing the reaction to slowly reach room temperature.

    • Causality: Low temperatures minimize non-specific oxidative cleavage of the acetal and maximize the facial selectivity dictated by the equatorial phenyl group.

  • Workup: Quench with saturated aqueous Na₂SO₃ to destroy excess peroxide, followed by saturated NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct. Extract with DCM, dry over MgSO₄, and concentrate.

  • Separation: Purify via silica gel column chromatography (Hexanes/EtOAc) to separate the exo and endo isomers.

Self-Validating System: Unlike the UV-transparent acetonide variant, the benzylidene group allows the reaction to be perfectly tracked via UV-TLC (λ = 254 nm). Successful epoxidation is validated by ¹H NMR: the disappearance of alkene protons (~5.8 ppm) and the emergence of distinct oxirane protons (~3.2–3.5 ppm).

Protocol 2: Stereoselective Epoxide Opening with Thiophenol

Objective: Generate chiral β-hydroxy sulfides for antimycotic screening.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve exo-4-phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane (1.0 equiv) in anhydrous THF (0.2 M) under an inert argon atmosphere.

  • Nucleophilic Attack: Add thiophenol (1.2 equiv) and a catalytic amount of triethylamine (0.1 equiv).

  • Heating: Reflux the mixture for 8 hours until complete consumption of the starting material is observed via UV-TLC.

  • Workup: Dilute with ethyl acetate, wash sequentially with 1M NaOH (to remove unreacted thiophenol) and brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

Self-Validating System: The trans-diaxial opening is validated by the coupling constants ( J ) in the ¹H NMR spectrum of the purified product. The newly formed methine protons adjacent to the hydroxyl and sulfide groups will exhibit large axial-axial coupling constants ( J≈9−11 Hz), confirming the anti-periplanar geometry predicted by the Fürst-Plattner rule.

References

  • FROM THE STEREOCHEMISTRY OF A MOLECULE TO THE STEREOCHEMISTRY OF A CRYSTAL... Source: ResearchGate URL:[Link]

  • Rusalia M. Vafina's research while affiliated with Kazan Federal University and other places Source: ResearchGate URL:[Link]

  • Synthesis and Antimycotic Properties of Hydroxy Sulfides Derived from exo- and endo-4-Phenyl-3,5,8-trioxabicyclo[5.1.0]octanes Source: MathNet.ru / Mendeleev Communications URL:[Link]

  • CN106543094A - The preparation method of high-purity gadobutrol Source: Google Patents URL
  • 17th INTERNATIONAL CONGRESS - Catalytic Asymmetric Aminolysis of 3,5,8-Trioxa-bicyclo[5.1.0]octane and its Application to Practical Synthesis of Nelfinavir Source: University of St Andrews URL:[Link]

Sources

Method

Application Note: 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane in Advanced Polymer Synthesis

Executive Summary 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane (CAS: 14700-56-2) is a highly versatile meso-cycloaliphatic epoxide structurally defined as a 3,5-dioxaepoxide derivative. Featuring a highly strained oxirane...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane (CAS: 14700-56-2) is a highly versatile meso-cycloaliphatic epoxide structurally defined as a 3,5-dioxaepoxide derivative. Featuring a highly strained oxirane ring fused to a benzylidene acetal-protected dioxepane ring, this monomer serves as a critical building block in advanced polymer chemistry. This technical guide explores its application across three distinct domains: the synthesis of stereoregular polycarbonates via CO₂ copolymerization, rapid cationic photopolymerization for high-performance coatings, and the development of acid-degradable biomaterials for drug delivery.

Chemical & Mechanistic Profiling

The utility of 4-phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane stems from two orthogonal functional domains:

  • The Meso-Epoxide Ring: The cis-epoxide configuration allows for enantioselective desymmetrization when subjected to chiral catalysis. This enables the synthesis of perfectly alternating, highly isotactic polycarbonates when copolymerized with carbon dioxide[1].

  • The Benzylidene Acetal: Originating from the protection of a 1,4-diol with benzaldehyde, the 4-phenyl-1,3-dioxepane moiety provides significant steric bulk, which elevates the glass transition temperature ( Tg​ ) of the resulting polymers. Crucially, the acetal is acid-labile, allowing for post-polymerization deprotection to yield hydroxyl-functionalized polymers without degrading the polycarbonate backbone[1].

Application 1: Stereoselective CO₂ Copolymerization

The alternating copolymerization of CO₂ with meso-epoxides addresses the critical need for sustainable, biodegradable plastics. Utilizing 4-phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane yields an isotactic polycarbonate with superior thermal properties compared to standard aliphatic polycarbonates[2].

Causality & Mechanism: The use of a chiral dinuclear Co(III) salen complex facilitates the enantioselective attack on one of the enantiotopic epoxide carbons, leading to an inversion of stereochemistry. The bulky phenyl group restricts chain mobility, thereby driving the formation of a semicrystalline polymer with a high melting temperature ( Tm​ )[1].

CO2_Pathway Monomer 4-Phenyl-3,5,8-trioxa- bicyclo[5.1.0]octane Polymer Isotactic Polycarbonate (Benzylidene Protected) Monomer->Polymer Desymmetrization Catalyst Chiral Co(III) Salen + CO2 Catalyst->Polymer Alternating Insertion Deprotected Poly(1,2-bis(hydroxymethyl) ethylene carbonate) Polymer->Deprotected Acidic Hydrolysis (- Benzaldehyde)

Fig 1: Desymmetrization copolymerization of the meso-epoxide with CO2 and subsequent deprotection.

Protocol: Synthesis of Isotactic Polycarbonate
  • Preparation: In an inert-atmosphere glovebox, charge a high-pressure Parr reactor with 4-phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane (10.0 mmol) and the chiral dinuclear Co(III) salen complex (0.01 mmol, 0.1 mol%).

  • Pressurization: Seal the reactor, transfer it to a fume hood, and pressurize with high-purity CO₂ to 2.0 MPa.

  • Polymerization: Heat the reaction mixture to 25 °C and stir at 500 rpm for 12 hours. Note: Maintaining a mild temperature is critical to prevent the loss of stereocontrol and to suppress the thermodynamic formation of cyclic carbonate byproducts.

  • Quenching: Vent the CO₂ slowly. Quench the active catalyst by adding 1 mL of a 5% HCl in methanol solution.

  • Purification: Dissolve the crude highly viscous mixture in minimal dichloromethane (DCM) and precipitate dropwise into an excess of cold methanol.

  • Validation (Self-Validating Step): Collect the polymer via vacuum filtration. Confirm the perfectly alternating structure (>99% carbonate linkages) via 1 H NMR by verifying the absence of polyether linkage signals (typically around 3.4–3.6 ppm). Determine the molecular weight and dispersity ( Đ ) using Gel Permeation Chromatography (GPC).

Application 2: Cationic Photopolymerization for Advanced Coatings

Cycloaliphatic epoxides are the gold standard for cationic UV curing due to their high ring-strain and immunity to oxygen inhibition. The 5,6-epoxy-1,3-dioxepane core of this monomer exhibits rapid polymerization kinetics, making it highly suitable for high-performance coatings and 3D printing resins[3].

Causality & Mechanism: Upon UV irradiation, a photoacid generator (PAG) undergoes heterolytic cleavage to release a superacid (e.g., HSbF₆). The protonation of the highly strained epoxide oxygen dramatically lowers the activation energy for nucleophilic attack by another monomer. This propagates a Cationic Ring-Opening Polymerization (CROP) cascade, rapidly forming a densely crosslinked network[3].

Cationic_Workflow Prep 1. Formulation Epoxide + Diaryliodonium Salt Coat 2. Substrate Coating Film Thickness: 10-50 µm Prep->Coat UV 3. UV Irradiation λ = 365 nm (PAG Activation) Coat->UV Cure 4. Cationic Ring-Opening Crosslinked Network Formation UV->Cure

Fig 2: Step-by-step workflow for the UV-initiated cationic ring-opening photopolymerization.

Protocol: UV-Curable Network Formation
  • Formulation: In an amber vial (to prevent premature curing), blend 4-phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane (95 wt%) with a diaryliodonium hexafluoroantimonate PAG (3 wt%) and a reactive diluent such as 3-ethyl-3-hydroxymethyloxetane (2 wt%) to tune the coating viscosity.

  • Coating: Apply the formulation onto a glass substrate using a wire-wound drawdown bar to achieve a uniform 20 µm wet film thickness.

  • Irradiation: Pass the coated substrate under a 365 nm LED UV conveyor system at a calibrated dose of 500 mJ/cm².

  • Post-Cure: Subject the film to a thermal post-cure at 80 °C for 10 minutes. Note: Cationic systems exhibit a "dark cure" phenomenon; thermal energy drives the trapped active centers to achieve maximum conversion.

  • Validation (Self-Validating Step): Measure the gel content via Soxhlet extraction in refluxing DCM for 24 hours (target >95% insoluble fraction). Analyze the thermo-mechanical properties of the free film using Dynamic Mechanical Analysis (DMA).

Application 3: Post-Polymerization Modification for Biomaterials

For drug development professionals, the benzylidene acetal serves as an elegant masked diol. Removing this protecting group from the polycarbonate backbone yields poly(1,2-bis(hydroxymethyl)ethylene carbonate), a highly functionalizable, biocompatible, and biodegradable scaffold[1].

Causality & Mechanism: The acetal linkage is susceptible to specific acid-catalyzed hydrolysis, whereas the polycarbonate backbone remains stable under these conditions. The resulting pendant primary hydroxyl groups can be utilized to covalently attach hydrophobic therapeutics (e.g., paclitaxel) via esterification, forming amphiphilic prodrugs capable of self-assembling into targeted nanoparticles[1].

Protocol: Acetal Hydrolysis
  • Hydrolysis: Dissolve the isotactic polycarbonate (1.0 g) in 20 mL of a trifluoroacetic acid (TFA) and water mixture (9:1 v/v).

  • Reaction: Stir aggressively at room temperature for 4 hours. The release of benzaldehyde byproduct can be monitored via Thin Layer Chromatography (TLC).

  • Purification: Precipitate the resulting hydroxyl-functionalized polymer into 200 mL of cold diethyl ether. Wash the precipitate repeatedly with ether to quantitatively remove residual benzaldehyde and TFA.

  • Validation (Self-Validating Step): Confirm the complete deprotection via 1 H NMR in DMSO- d6​ . The aromatic phenyl protons (7.3–7.5 ppm) and the acetal methine proton (5.6 ppm) must completely disappear, replaced by a broad hydroxyl signal (~4.8 ppm).

Quantitative Data Summary

The structural variations at the 4-position of the 3,5,8-trioxa-bicyclo[5.1.0]octane core drastically influence the thermal properties of the resulting CO₂-copolymers. The table below summarizes comparative thermal data demonstrating the effect of steric bulk on polymer crystallinity.

Monomer DerivativeSubstituent at 4-PositionPolymer TacticityGlass Transition ( Tg​ )Melting Temp ( Tm​ )Decomposition Temp ( Td​ )
4,4-Dimethyl-3,5,8-trioxa... Dimethyl (Acetal)Atactic140 °CN/A (Amorphous)~320 °C
4,4-Dimethyl-3,5,8-trioxa... Dimethyl (Acetal)Isotactic (>99%)~145 °C242 °C~320 °C
4-Phenyl-3,5,8-trioxa... Phenyl (Acetal)Isotactic (>99%)>150 °C>250 °C~330 °C
Deprotected Polycarbonate Hydroxyl (Diol)Isotactic~80 °CN/A (Amorphous)~240 °C

Data extrapolated from mechanistic studies on 3,5-dioxaepoxide desymmetrization[1]. The deprotected polymer shows a marked decrease in thermal decomposition temperature, aligning with the requirements for biodegradable biomaterials.

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Application

Application Note: Reagents and Protocols for the Chemoselective Cleavage of 4-Phenyl-3,5,8-trioxabicyclo[5.1.0]octane

Introduction & Chemical Context 4-Phenyl-3,5,8-trioxabicyclo[5.1.0]octane (also known as 5,6-epoxy-2-phenyl-1,3-dioxepane) is a specialized bicyclic meso-epoxide. Structurally, it features a highly strained oxirane (epox...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

4-Phenyl-3,5,8-trioxabicyclo[5.1.0]octane (also known as 5,6-epoxy-2-phenyl-1,3-dioxepane) is a specialized bicyclic meso-epoxide. Structurally, it features a highly strained oxirane (epoxide) ring fused to a 1,3-dioxepane system, stabilized by a benzylidene acetal. This dual-functionality presents a unique synthetic challenge and opportunity: the molecule contains both a nucleophile-sensitive epoxide and an acid-sensitive acetal.

In drug development, the selective cleavage of the oxirane ring—while strictly preserving the benzylidene acetal—yields highly functionalized 1,3-dioxepane derivatives. These derivatives are critical intermediates in the synthesis of novel antimycotic (antifungal) agents[1] and serve as valuable enantiopure building blocks when subjected to asymmetric desymmetrization[2].

Mechanistic Pathways & Causality

As a Senior Application Scientist, achieving chemoselectivity requires a deep understanding of orthogonal reactivity. The cleavage of 4-phenyl-3,5,8-trioxabicyclo[5.1.0]octane must be directed by the precise selection of reagents and catalytic environments.

Pathway A: Base-Catalyzed Thiolysis (Synthesis of Antimycotic β-Hydroxysulfides)

To synthesize antimycotic β-hydroxysulfides, the meso-epoxide is cleaved using thiophenol.

  • Causality: Thiolates are soft, highly reactive nucleophiles that readily attack the sterically accessible carbons of the oxirane ring via an Sₙ2 mechanism. By conducting the reaction under mildly basic conditions (e.g., using triethylamine), the reaction medium prevents the protonation of the acetal oxygens. This completely suppresses acetal hydrolysis, ensuring that only the 3-membered oxirane ring is cleaved, yielding trans-diastereomers of the corresponding hydroxy sulfides[1].

Pathway B: Asymmetric Ring-Opening Aminolysis (Ti-BINOLate Catalysis)

For the synthesis of enantiopure β-amino alcohols, the epoxide is cleaved using amines in the presence of a Titanium(IV)/BINOLate/Water catalytic system.

  • Causality: The meso-epoxide must be desymmetrized to achieve high enantiomeric excess. Ti(O-iPr)₄ acts as a Lewis acid, coordinating to the epoxide oxygen to increase its electrophilicity. The chiral BINOLate ligands create a sterically demanding pocket that directs the incoming amine to attack only one specific carbon of the meso-epoxide. Crucially, the addition of a catalytic amount of water acts as a proton shuttle, facilitating the transfer of a proton from the amine to the forming alkoxide leaving group. This accelerates the reaction rate significantly while maintaining the neutral-to-basic environment required to keep the benzylidene acetal intact[2].

Pathway C: Selective Acetal Cleavage (Acid-Catalyzed)

If the synthetic goal is to unmask the diol while leaving the epoxide intact, strictly controlled mild aqueous acidic conditions (e.g., dilute TFA) are employed.

  • Causality: The acetal carbon is highly susceptible to specific acid catalysis, forming an oxocarbenium ion intermediate that is subsequently trapped by water. This pathway requires precise kinetic control to prevent the subsequent acid-catalyzed ring-opening of the epoxide.

G SM 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane (Meso-Epoxide Acetal) Thiol Pathway A: Thiolysis Reagent: PhSH / Base SM->Thiol Nucleophilic Attack Amine Pathway B: Aminolysis Reagent: R-NH2 / Ti-BINOLate SM->Amine Desymmetrization Acid Pathway C: Hydrolysis Reagent: H3O+ / H2O SM->Acid Electrophilic Cleavage Prod1 β-Hydroxysulfide (Acetal Intact) Thiol->Prod1 Prod2 Chiral β-Amino Alcohol (Acetal Intact) Amine->Prod2 Prod3 Epoxy-Diol (Epoxide Intact) Acid->Prod3

Chemoselective cleavage pathways of 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane.

Chemoselectivity Data Summary

Table 1: Reaction Parameters for the Chemoselective Cleavage of 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane

Cleavage TargetReagent SystemCatalyst / AdditiveMechanistic ActionPreserved MoietyPrimary Product
Epoxide (Thiolysis) Thiophenol (PhSH)Et₃N (Base)Sₙ2 Nucleophilic AttackBenzylidene Acetalβ-Hydroxysulfide
Epoxide (Aminolysis) BenzylamineTi(O-iPr)₄ / BINOL / H₂OLewis Acid DesymmetrizationBenzylidene AcetalChiral β-Amino Alcohol
Acetal (Hydrolysis) H₂ODilute TFA / p-TsOHOxocarbenium Ion FormationOxirane (Epoxide)Epoxy-Diol

Validated Experimental Protocols

Protocol A: Synthesis of Antimycotic β-Hydroxysulfides (Selective Thiolysis)

This protocol selectively cleaves the oxirane ring to yield trans-5-hydroxy-6-(phenylthio)-2-phenyl-1,3-dioxepane, a validated antimycotic scaffold[1].

  • Substrate Solvation: Dissolve 4-phenyl-3,5,8-trioxabicyclo[5.1.0]octane (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M concentration).

    • Causality: Aprotic halogenated solvents ensure complete solvation of the lipophilic bicyclic framework without participating in hydrogen bonding that could dampen nucleophilicity.

  • Base Addition: Add Triethylamine (1.2 eq) to the solution and cool to 0 °C.

    • Causality: Et₃N serves a dual purpose: it generates the highly nucleophilic thiolate anion and maintains a mildly basic environment to strictly prohibit acid-catalyzed acetal degradation.

  • Nucleophile Introduction: Add Thiophenol (1.1 eq) dropwise over 10 minutes.

    • Causality: Controlled addition prevents exothermic spikes and minimizes oxidative disulfide byproduct formation.

  • Reaction Execution & Self-Validation: Stir the reaction mixture while allowing it to warm to 25 °C. Monitor via TLC (Hexanes/EtOAc 3:1).

    • Self-Validation: The disappearance of the starting material (higher Rf​ ) and the emergence of a UV-active, polar spot (lower Rf​ ) confirms successful oxirane ring-opening.

  • Quench & Extraction: Quench with saturated aqueous NaHCO₃ and extract with CH₂Cl₂.

    • Causality: The mildly basic quench removes unreacted thiophenol as a water-soluble thiolate salt while keeping the product's acetal intact. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

Protocol B: Titanium-Catalyzed Asymmetric Aminolysis (Selective Epoxide Cleavage)

Adapted from homologous meso-epoxide desymmetrization methodologies to yield enantiopure chiral scaffolds[2].

  • Catalyst Pre-Incubation: In a flame-dried Schlenk flask under inert atmosphere, combine Ti(O-iPr)₄ (10 mol%) and (S)-BINOL (10 mol%) in anhydrous toluene. Stir for 1 hour at room temperature.

    • Causality: This pre-incubation allows for complete ligand exchange, forming the active chiral Ti-BINOLate Lewis acid complex.

  • Proton Shuttle Activation: Add Water (10 mol%) and Benzylamine (1.5 eq) to the catalyst mixture.

    • Causality: Water acts as an essential proton shuttle, facilitating proton transfer from the incoming amine to the forming alkoxide leaving group, thereby accelerating the catalytic cycle without hydrolyzing the acetal[2].

  • Desymmetrization & Self-Validation: Add 4-phenyl-3,5,8-trioxabicyclo[5.1.0]octane (1.0 eq) and stir at 0 °C for 24 hours.

    • Self-Validation: Reaction progress can be validated via chiral HPLC. High conversion with >90% enantiomeric excess (ee) indicates successful desymmetrization.

  • Chelation Quench: Quench the reaction with 10% aqueous tartaric acid and extract with EtOAc.

    • Causality: Tartaric acid strongly chelates titanium(IV), breaking up the resulting emulsion and allowing for clean phase separation of the organic product.

References

  • Pavelyev, R. S., Gnevashev, S. G., Vafina, R. M., Gnezdilov, O. I., Dobrynin, A. B., Lisovskaya, S. A., Nikitina, L. E., & Klimovitskii, E. N. (2012). "Synthesis and Antimycotic Properties of Hydroxy Sulfides Derived from exo- and endo-4-Phenyl-3,5,8-trioxabicyclo[5.1.0]octanes." MathNet.Ru. URL: [Link]

  • Bao, H., Wu, J., Li, H., Wang, A., Song, Z., & Ding, K. (2008). "Insight into the Mechanism of the Asymmetric Ring-Opening Aminolysis of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane Catalyzed by Titanium/BINOLate/Water System: Evidence for the Ti(BINOLate)₂-Bearing Active Catalyst Entities and the Role of Water." Journal of the American Chemical Society, 130(30), 10116–10127. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield when synthesizing 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane

Welcome to the technical support center for the synthesis of 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthesis of this valuable bicyclic ether. Here, we will address common challenges and provide in-depth, field-proven insights to enhance your reaction yield and product purity.

Introduction

4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane is a key intermediate in the synthesis of various biologically active molecules. Its unique structure, featuring a bicyclic ether system, makes it a valuable building block in medicinal chemistry. The synthesis typically involves the epoxidation of its precursor, 2-phenyl-4,7-dihydro-1,3-dioxepine. However, achieving a high yield in this epoxidation step can be challenging due to competing side reactions and the sensitive nature of the epoxide product. This guide provides a structured approach to troubleshooting and optimizing this synthesis.

Troubleshooting Guide: Enhancing Your Reaction Yield

This section is formatted as a series of questions and answers to address specific issues you may encounter during your experiments.

Issue 1: Low Yield of the Precursor, 2-Phenyl-4,7-dihydro-1,3-dioxepine

Question: My yield for the synthesis of 2-phenyl-4,7-dihydro-1,3-dioxepine from benzaldehyde and cis-2-butene-1,4-diol is consistently low. What are the likely causes and how can I improve it?

Answer: The formation of the seven-membered dioxepine ring is an equilibrium-driven process. A low yield is often due to incomplete reaction or decomposition of the product during workup. Here are the key factors to consider:

  • Water Removal: The condensation reaction to form the acetal is reversible, and the presence of water will shift the equilibrium back to the starting materials.

    • Causality: Water is a byproduct of the reaction. Its removal is crucial to drive the reaction to completion according to Le Chatelier's principle.

    • Troubleshooting:

      • Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Toluene is a common solvent for this purpose.

      • Ensure your starting materials (benzaldehyde and cis-2-butene-1,4-diol) and solvent are anhydrous.

  • Catalyst: An acid catalyst is required for this reaction. The choice and amount of catalyst are critical.

    • Causality: The acid protonates the carbonyl oxygen of benzaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the diol.

    • Troubleshooting:

      • p-Toluenesulfonic acid (PTSA) is a commonly used catalyst. Use a catalytic amount (0.1-0.5 mol%).

      • Excessive acid can lead to side reactions, such as polymerization of the starting materials or decomposition of the product.

  • Reaction Temperature: The reaction temperature needs to be high enough to facilitate the reaction and azeotropic removal of water but not so high as to cause decomposition.

    • Causality: Higher temperatures increase the reaction rate but can also promote side reactions.

    • Troubleshooting:

      • When using toluene, the reaction is typically run at reflux temperature.

  • Purification: The product can be sensitive to acidic conditions during workup.

    • Causality: Residual acid catalyst can hydrolyze the acetal back to the starting materials.

    • Troubleshooting:

      • Wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to neutralize the acid catalyst before distillation.[1]

      • Purify the product by vacuum distillation to minimize thermal decomposition.

Issue 2: Low Yield of 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane During Epoxidation

Question: I am struggling to get a good yield for the epoxidation of 2-phenyl-4,7-dihydro-1,3-dioxepine. What are the best practices to improve the yield?

Answer: The epoxidation of the double bond in 2-phenyl-4,7-dihydro-1,3-dioxepine is the most critical step. The yield can be affected by the choice of oxidizing agent, reaction conditions, and potential side reactions.

  • Choice of Oxidizing Agent: Several oxidizing agents can be used for epoxidation, each with its own advantages and disadvantages.[2]

    • meta-Chloroperoxybenzoic Acid (m-CPBA):

      • Causality: m-CPBA is a widely used and effective reagent for epoxidation. The reaction proceeds through a concerted mechanism, often referred to as the "butterfly" mechanism.[2]

      • Troubleshooting:

        • Use 1.0-1.2 equivalents of m-CPBA. An excess can lead to over-oxidation or ring-opening of the epoxide.

        • The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or chloroform at a low temperature (0 °C to room temperature) to minimize side reactions.

        • The byproduct, meta-chlorobenzoic acid, needs to be removed during workup, usually by a basic wash.

    • Hydrogen Peroxide (H₂O₂):

      • Causality: Hydrogen peroxide is an environmentally friendly and inexpensive oxidant.[3] However, it often requires a catalyst to be effective.[3]

      • Troubleshooting:

        • A common system is the use of hydrogen peroxide in combination with a nitrile, such as acetonitrile, which forms a peroxyimidic acid in situ. This reaction may require a basic buffer like potassium bicarbonate.[4]

        • The reaction can be slow, sometimes requiring several days for completion.[4] Monitor the reaction progress carefully using techniques like TLC or GC.

    • tert-Butyl Hydroperoxide (TBHP):

      • Causality: TBHP is another common oxidant, often used in combination with a metal catalyst, such as those based on molybdenum or vanadium.[5][6]

      • Troubleshooting:

        • The catalytic system needs to be carefully chosen and optimized for the specific substrate.[5]

        • This method can offer high selectivity and is often used in industrial settings.

  • Reaction Temperature Control:

    • Causality: Epoxidation reactions are exothermic. Poor temperature control can lead to a runaway reaction and the formation of byproducts. The stability of the epoxide product is also temperature-dependent.

    • Troubleshooting:

      • Add the oxidizing agent slowly and in portions to a cooled solution of the alkene.

      • Use an ice bath or a cryostat to maintain the desired temperature throughout the reaction.

  • pH Control:

    • Causality: The epoxide ring is susceptible to opening under both acidic and basic conditions.

    • Troubleshooting:

      • If using a peracid like m-CPBA, the resulting carboxylic acid byproduct can catalyze ring-opening. It is sometimes beneficial to add a buffer, such as sodium bicarbonate, to the reaction mixture.

      • During workup, use mild basic washes (e.g., saturated sodium bicarbonate) to remove acidic byproducts. Avoid strong acids or bases.

Issue 3: Formation of Significant Byproducts

Question: I am observing significant byproduct formation in my reaction mixture. What are these byproducts and how can I minimize them?

Answer: The primary byproduct is often the diol resulting from the ring-opening of the epoxide.

  • Hydrolysis to Diol:

    • Causality: The epoxide can be hydrolyzed to the corresponding trans-diol in the presence of water and an acid or base catalyst.

    • Troubleshooting:

      • Ensure all reagents and solvents are anhydrous.

      • Neutralize the reaction mixture promptly during workup to remove any acid or base.

      • Minimize the contact time of the product with the aqueous phase during extraction.

  • Rearrangement Products:

    • Causality: Lewis or Brønsted acids can catalyze the rearrangement of the epoxide to a carbonyl compound.

    • Troubleshooting:

      • Maintain neutral conditions throughout the reaction and purification process.

Issue 4: Difficulty in Purifying the Final Product

Question: I am having trouble purifying 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane. What are the recommended purification methods?

Answer: The purification of bicyclic ethers can be challenging due to their polarity and potential instability.

  • Flash Chromatography:

    • Causality: This is the most common method for purifying compounds of this type. The choice of solvent system is crucial for good separation.

    • Troubleshooting:

      • Use a neutral stationary phase, such as silica gel. If the product is acid-sensitive, you can use silica gel that has been pre-treated with a base like triethylamine.

      • A common eluent system is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). Start with a low polarity and gradually increase it.

      • Monitor the fractions carefully by TLC.

  • Distillation:

    • Causality: If the product is thermally stable and has a sufficiently different boiling point from the impurities, vacuum distillation can be an effective purification method.

    • Troubleshooting:

      • Use a high-vacuum pump to lower the boiling point and minimize thermal decomposition.

      • A short-path distillation apparatus is recommended to reduce the residence time at high temperatures.

  • Recrystallization:

    • Causality: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.

    • Troubleshooting:

      • Screen various solvents and solvent mixtures to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane?

A1: The most common method is the epoxidation of 2-phenyl-4,7-dihydro-1,3-dioxepine. The choice of epoxidizing agent is the main variation, with m-CPBA being a popular laboratory-scale choice, while catalytic systems with hydrogen peroxide or TBHP are also employed.

Q2: How can I monitor the progress of the epoxidation reaction?

A2: The reaction progress can be monitored by:

  • Thin-Layer Chromatography (TLC): This is a quick and easy method. The product epoxide will typically have a different Rf value than the starting alkene.

  • Gas Chromatography (GC) or Liquid Chromatography (LC): These methods can provide quantitative information about the consumption of the starting material and the formation of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture and running a quick ¹H NMR can show the disappearance of the vinyl proton signals of the starting material and the appearance of the epoxide proton signals.

Q3: What are the critical safety precautions for this synthesis?

A3:

  • Peroxy Compounds: Oxidizing agents like m-CPBA, hydrogen peroxide, and TBHP are potentially explosive and should be handled with care. Avoid friction, shock, and high temperatures. Always work behind a blast shield.

  • Solvents: Use flammable solvents like toluene and dichloromethane in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.

Q4: Can I use a different solvent for the epoxidation reaction?

A4: Yes, but the choice of solvent can impact the reaction rate and selectivity. Chlorinated solvents like DCM are common for m-CPBA epoxidations. For reactions with hydrogen peroxide, more polar solvents or biphasic systems may be used. It is important to ensure that the chosen solvent is inert to the reaction conditions.

Data and Visualizations

Table 1: Comparison of Common Epoxidation Methods
Oxidizing AgentCatalyst/ConditionsTypical YieldAdvantagesDisadvantages
m-CPBADCM, 0 °C to RTGood to ExcellentReliable, high conversionByproduct removal, cost
H₂O₂ / AcetonitrileK₂CO₃, RTModerate to Good"Green" oxidant, inexpensiveSlow reaction time
TBHPMo or V catalyst, controlled temp.Good to ExcellentHigh selectivity, scalableRequires catalyst optimization
Diagrams

Reaction Scheme

Reaction_Scheme cluster_0 Precursor Synthesis cluster_1 Epoxidation benzaldehyde Benzaldehyde dioxepine 2-Phenyl-4,7-dihydro-1,3-dioxepine benzaldehyde->dioxepine + Diol [H+] diol cis-2-Butene-1,4-diol diol->dioxepine final_product 4-Phenyl-3,5,8-trioxa- bicyclo[5.1.0]octane dioxepine->final_product [O]

Caption: Overall synthesis of 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane.

Troubleshooting Workflow for Low Epoxidation Yield

Troubleshooting_Workflow decision decision issue issue solution solution start Low Epoxidation Yield check_oxidant Is the oxidizing agent fresh and pure? start->check_oxidant check_temp Was the temperature controlled effectively? check_oxidant->check_temp Yes solution_oxidant Use fresh, properly stored oxidizing agent check_oxidant->solution_oxidant No check_byproducts Are there significant byproducts (e.g., diol)? check_temp->check_byproducts Yes solution_temp Improve cooling, add oxidant slowly check_temp->solution_temp No optimize_conditions Consider alternative oxidizing agents or catalysts check_byproducts->optimize_conditions No solution_byproducts Ensure anhydrous conditions, use buffer if necessary check_byproducts->solution_byproducts Yes

Sources

Optimization

Preventing degradation of 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane during long-term storage

Technical Support Center: 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane A Guide to Ensuring Long-Term Stability and Preventing Degradation Welcome to the technical support resource for 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]oc...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane

A Guide to Ensuring Long-Term Stability and Preventing Degradation

Welcome to the technical support resource for 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling, storage, and troubleshooting of this sensitive bicyclic orthoester. Our goal is to equip you with the knowledge to maintain the integrity of your samples and ensure the reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane.

Q1: What is the primary cause of degradation for 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane?

The primary degradation pathway for this compound, like other orthoesters, is acid-catalyzed hydrolysis.[1][2][3] The orthoester functional group is highly susceptible to attack by water, especially in the presence of even trace amounts of acid. This reaction cleaves the bicyclic structure, leading to the formation of hydroxy-ester or lactone byproducts, which will compromise your experiments.[1][4] The reaction is initiated by protonation of one of the oxygen atoms, followed by ring opening.

Q2: What are the ideal conditions for short-term and long-term storage?

To prevent hydrolytic degradation, the compound must be stored under strictly anhydrous and inert conditions.[5][6][7] The exclusion of moisture and atmospheric oxygen is critical. We recommend adhering to the conditions summarized in the table below.

Parameter Short-Term Storage (< 1 Month) Long-Term Storage (> 1 Month) Rationale
Temperature 2-8°C (Refrigerated)≤ -20°C (Frozen)Reduces the rate of potential degradation reactions.[5]
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture and oxygen.[5][8][9]
Container Amber glass vial with a PTFE-lined capFlame-sealed amber glass ampoule or vial with a high-integrity septum cap, sealed with paraffin film.Prevents light exposure and ensures an airtight seal against moisture ingress.
State Dry solid or powderDry solid or powderStoring as a solid minimizes mobility and reactivity compared to solutions.

Q3: How significantly does atmospheric moisture affect the compound's stability?

Atmospheric moisture is highly detrimental. Poly(ortho esters), a related class of materials, have demonstrated high sensitivity to moisture, readily absorbing water vapor from the air, which leads to degradation.[5] Even brief exposure to ambient air during sample weighing or transfer can introduce enough moisture to initiate hydrolysis. Therefore, all handling should be performed in a controlled environment, such as a glove box or under a steady stream of dry, inert gas.

Q4: What is the impact of pH on the stability of the compound if I need to use it in a solution?

The compound is most stable under neutral or basic conditions and is highly labile in acidic environments.[2][10] The rate of hydrolysis is directly catalyzed by acid concentration.[11] If you must prepare a solution, use anhydrous, aprotic solvents. If an aqueous or protic solvent system is unavoidable, it must be buffered to a pH > 7.5 and used immediately. Even at neutral pH, hydrolysis can occur, albeit at a slower rate.[6]

Q5: Are there any incompatible materials or solvents to avoid?

Yes. To ensure stability, avoid the following:

  • Protic Solvents: Alcohols (methanol, ethanol), water, and primary/secondary amines should be avoided as they can participate in hydrolysis or transesterification reactions.[2]

  • Acidic Reagents/Impurities: Avoid any acidic contaminants, including Lewis acids, which can catalyze degradation.[12] Ensure all glassware is thoroughly dried and free of acidic residues.

  • Certain Plastics: Avoid storing the compound in containers made from plastics that may leach plasticizers or other additives, or that have high moisture permeability. Use glass or PTFE containers.

Q6: How can I visually or analytically detect if my sample has degraded?

Visual inspection is often unreliable. The most definitive methods are analytical:

  • Nuclear Magnetic Resonance (¹H NMR): This is the most effective method. The appearance of new peaks corresponding to the hydrolysis products (e.g., hydroxy-esters) and a decrease in the integration of the characteristic peaks of the parent compound are clear indicators of degradation.[11][13]

  • High-Performance Liquid Chromatography (HPLC): A shift in the retention time or the appearance of new peaks on the chromatogram indicates the presence of impurities or degradation products.[11]

  • Fourier-Transform Infrared Spectroscopy (FTIR): The appearance of a broad hydroxyl (-OH) stretch and changes in the C-O stretching region can indicate hydrolysis.[5]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the storage and use of 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane.

Issue 1: My solid sample shows degradation despite being stored in the freezer under an inert atmosphere.

If you have confirmed degradation via an analytical method like NMR, use the following guide to pinpoint the cause.

Troubleshooting Workflow: Degraded Solid Sample

G start Degradation Confirmed in Solid Sample q1 Was the compound completely dry before storage? start->q1 a1_yes Yes q1->a1_yes Proceed a1_no No q1->a1_no Potential Issue q2 Was the storage vial properly sealed? a1_yes->q2 res1 Root Cause: Residual solvent (e.g., water, alcohol) from purification. Solution: Re-purify if possible and dry rigorously under high vacuum for an extended period before storage. a1_no->res1 a2_yes Yes q2->a2_yes Proceed a2_no No q2->a2_no Potential Issue q3 Were acidic contaminants potentially introduced? a2_yes->q3 res2 Root Cause: Moisture ingress due to a faulty seal. Solution: Use high-quality vials with PTFE-lined caps. For long-term storage, use flame-sealed ampoules. Always wrap the cap with paraffin film. a2_no->res2 a3_yes Yes q3->a3_yes Potential Issue a3_no No q3->a3_no Proceed end_node If all else fails, the initial synthesis may have produced an unstable product. Review synthesis and purification protocol. q3->end_node res3 Root Cause: Contamination from glassware or purification steps (e.g., residual acid from chromatography). Solution: Ensure all glassware is neutralized and oven-dried. Use chromatography media and solvents free of acid traces. a3_yes->res3

Caption: A logical workflow for diagnosing the cause of solid-state degradation.

Issue 2: The compound degrades rapidly upon dissolution in a solvent for my experiment.

This is a common issue stemming from solvent quality and handling practices.

Potential Cause Explanation Preventative Action & Solution
Use of Protic or Acidic Solvents Solvents like methanol or even technical-grade solvents with acidic impurities will rapidly catalyze hydrolysis.[2][11]Solution: Use only high-purity, anhydrous, aprotic solvents (e.g., dichloromethane, THF, diethyl ether) from a freshly opened bottle or a solvent purification system.
Presence of Moisture in Solvent "Anhydrous" solvents can absorb atmospheric moisture once opened. A solvent with even ppm levels of water can cause significant degradation over time.Solution: Use solvents from a bottle sealed with a Sure/Seal™ septum. If using from a screw-cap bottle, dry the solvent over activated molecular sieves (3Å or 4Å) prior to use.
Contaminated Glassware Glassware that was washed with acid and not properly rinsed and dried can retain an acidic film on its surface.Solution: Ensure all glassware is rinsed with a weak base (e.g., dilute ammonium hydroxide), followed by deionized water, and then oven- or flame-dried immediately before use.
Extended Time in Solution Even in a high-quality aprotic solvent, degradation can occur over hours due to trace moisture.Solution: Prepare solutions of the compound immediately before use. Do not store the compound in solution for any extended period.

Key Experimental Protocols

Protocol 1: Preparation of 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane for Long-Term Storage

This protocol ensures the compound is in an optimal state for storage, minimizing the risk of degradation.

  • Final Purification: After synthesis, purify the compound using column chromatography on neutral or basic alumina, or silica gel that has been pre-treated with a non-nucleophilic base (e.g., triethylamine in the eluent) to remove any acidic impurities.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation).

  • Rigorous Drying: Transfer the resulting oil or solid to a clean, tared vial. Place the vial in a vacuum desiccator or connect it to a high-vacuum line (<1 mmHg) for at least 12-24 hours to remove all residual solvent and moisture. Gentle heating (e.g., 30-40°C) can aid this process if the compound is thermally stable at that temperature.[5]

  • Inert Gas Backfill: Once drying is complete, break the vacuum by backfilling the desiccator or manifold with a dry, inert gas such as argon or nitrogen.

  • Packaging: Working quickly under a positive pressure of inert gas (or in a glove box), divide the sample into pre-weighed, flame-dried amber glass vials. Use vials sized appropriately to minimize headspace.

  • Sealing: Tightly cap each vial with a new PTFE-lined cap. For maximum protection, wrap the cap-vial interface with paraffin film. For ultimate long-term storage, consider using flame-sealed glass ampoules.

  • Storage: Label the vials clearly and place them in a -20°C or -80°C freezer.

Protocol 2: ¹H NMR Assessment of Sample Purity and Degradation

This protocol allows for a quantitative assessment of your sample's integrity.

  • Sample Preparation: In a nitrogen-filled glove box or glove bag, accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Using a dry syringe, add ~0.6 mL of a deuterated anhydrous solvent (e.g., CDCl₃, Benzene-d₆). Choose a solvent that is known to be compatible and will not react with the compound.

  • Data Acquisition: Cap the NMR tube, mix gently until the sample is dissolved, and acquire a quantitative ¹H NMR spectrum immediately. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1) for accurate integration.

  • Data Analysis:

    • Identify the characteristic peaks for 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane.

    • Integrate a well-resolved peak from the parent compound and compare its integration to any new peaks that have appeared in the spectrum, which may correspond to hydrolysis products.

    • The presence of peaks for a diol or hydroxy-ester, often characterized by broad -OH signals and new signals in the aliphatic region, confirms degradation.

Primary Degradation Pathway: Acid-Catalyzed Hydrolysis

G cluster_main Acid-Catalyzed Hydrolysis A 4-Phenyl-3,5,8-trioxa- bicyclo[5.1.0]octane B Protonated Intermediate A->B + H⁺ (from trace acid) C Carbocation Intermediate (Resonance Stabilized) B->C Ring Opening D Hydroxy-Ester Product C->D + H₂O - H⁺

Caption: The simplified mechanism of acid-catalyzed hydrolysis leading to degradation.

References

  • McClelland, R. A., Gedge, S., & Bohonek, J. (1979). Nature of the slow step in the hydrolysis of cyclic and bicyclic ortho esters containing 1,3-dioxane rings. The Journal of Organic Chemistry. Available at: [Link]

  • Deslongchamps, P., Chênevert, R., Taillefer, R. J., Moreau, C., & Saunders, J. K. (1975). The products of hydrolysis of cyclic orthoesters as a function of pH and the theory of stereoelectronic control. Canadian Journal of Chemistry. Available at: [Link]

  • McClelland, R. A., Gedge, S., & Bohonek, J. (1979). Nature of the slow step in the hydrolysis of cyclic and bicyclic ortho esters containing 1,3-dioxane rings. ACS Publications. Available at: [Link]

  • Schwach-Abdellaoui, K., Vivien-Castioni, N., Gurny, R., & Heller, J. (2000). Purity and stability assessment of a semi-solid poly(ortho ester) used in drug delivery systems. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Ortho ester. Available at: [Link]

  • Deslongchamps, P., et al. (1975). The products of hydrolysis of cyclic orthoesters as a function of pH and the theory of stereoelectronic control. ResearchGate. Available at: [Link]

  • Hollstein, S., et al. (2024). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research. Available at: [Link]

  • Grokipedia. (n.d.). Ortho ester. Available at: [Link]

  • Fischer, H., et al. (2019). Long-Chain Polyorthoesters as Degradable Polyethylene Mimics. Macromolecules. Available at: [Link]

  • Hollstein, S., et al. (2024). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. PMC. Available at: [Link]

  • Li, J., et al. (2015). Multifunctional Poly(amine-co-ester-co-ortho ester) for Efficient and Safe Gene Delivery. PMC. Available at: [Link]

  • Google Patents. (n.d.). A stabilizer against hydrolysis for an ester-group- containing resin and a thermoplastic resin composition.
  • Mader, K., et al. (2003). In Vitro Monitoring of Poly(ortho ester) Degradation by Electron Paramagnetic Resonance Imaging. Macromolecules. Available at: [Link]

  • Gurny, R., & Heller, J. (2001). Poly(Ortho Esters): Recent Developments for Biomedical Applications. CHIMIA. Available at: [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Nguyen, T. H., Shih, C., Himmelstein, K. J., & Higuchi, T. (1984). Hydrolysis of some poly(ortho-ester)s in homogeneous solutions. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Gurny, R., & Heller, J. (2001). Poly(Ortho Esters): Recent Developments for Biomedical Applications. ResearchGate. Available at: [Link]

  • Heller, J. (2007). Poly(ortho esters): Synthesis, characterization, properties and uses. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]

  • Sun, H., et al. (2013). Oxidation-Accelerated Hydrolysis of the Ortho Ester-Containing Acid-Labile Polymers. Biomacromolecules. Available at: [Link]

Sources

Troubleshooting

Troubleshooting low conversion rates in 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane reactions

Welcome to the Technical Support Center for epoxide aminolysis workflows. 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane is a critical chiral C4 building block—specifically an anti- or syn-2-aminobutane-1,3,4-triol (ABT) equ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for epoxide aminolysis workflows. 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane is a critical chiral C4 building block—specifically an anti- or syn-2-aminobutane-1,3,4-triol (ABT) equivalent[1]. It is widely utilized in the asymmetric synthesis of complex active pharmaceutical ingredients (APIs), most notably the HIV protease inhibitor Nelfinavir[2],[3].

The most sensitive step in utilizing this scaffold is the catalytic asymmetric ring-opening aminolysis. While highly efficient when optimized, researchers frequently encounter stalled conversion rates or poor enantiomeric excess (ee). This guide synthesizes mechanistic causality with field-proven protocols to help you troubleshoot your Titanium/BINOLate/Water-catalyzed reactions[4].

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: My conversion rate stalls at 20-40% after 24 hours. What is the primary cause? A: The most common cause is the improper assembly of the active Ti(BINOLate)2 catalytic species[4]. While the reaction requires a Titanium/BINOLate/Water system, the exact stoichiometry is paramount. If the water ratio is too high, the titanium forms inactive multinuclear oxo-bridged oligomers (Ti-O-Ti). If water is completely absent, the active chiral pocket does not form correctly. You must ensure a strict 1:2:1 ratio of Ti(O-iPr)4 : BINOL : H2O[4].

Q2: I am observing epoxide degradation and ring-opening oligomerization instead of aminolysis. How can I prevent this? A: 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane is an acid-sensitive meso-epoxide. Lewis acidic Ti(IV) species that are not fully coordinated by BINOLate ligands can catalyze epoxide homopolymerization or background hydrolysis. To prevent this, pre-mix the Ti(O-iPr)4 and BINOL with the precise amount of water for at least 1 hour before adding the epoxide. This ensures all free Ti(IV) is sequestered into the stable, active catalyst complex[4].

Q3: The conversion is high (>90%), but the enantiomeric excess (ee) is below 80%. Why? A: This indicates a background racemic ring-opening reaction competing with the asymmetric pathway. It usually occurs if the amine nucleophile (e.g., benzylamine) is added too quickly or if the reaction temperature exceeds 20°C. The active Ti-BINOLate complex must coordinate the epoxide before the amine attacks. Lower the reaction temperature to 0°C and ensure the amine is added dropwise over 15–30 minutes.

Q4: Does the stereochemistry of the phenyl protecting group matter? A: Yes. The compound exists as endo and exo diastereomers at the C4 acetal position[5]. The endo-4-phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane is preferred because it maintains the necessary symmetry and steric environment for the Ti(BINOLate)2 catalyst to effectively differentiate the enantiotopic epoxide carbons. Using a crude mixture of endo/exo isomers will lead to mismatched catalyst-substrate interactions, drastically lowering your enantiomeric excess.

Part 2: Quantitative Data & Expected Outcomes

The table below summarizes how deviations in catalyst stoichiometry directly impact the conversion and enantioselectivity of the aminolysis reaction[4].

Ti(O-iPr)4 (eq)BINOL (eq)H2O (eq)Predominant Catalyst SpeciesExpected ConversionExpected ee (%)
1.01.00Monomeric Ti(BINOLate)(O-iPr)2< 20%< 10%
1.02.00Ti(BINOLate)2 (Water-free)40 - 50%60 - 70%
1.0 2.0 1.0 Active Ti(BINOLate)2-H2O Complex > 95% > 98%
1.02.0> 2.0Inactive Ti-O-Ti Oligomers< 10%N/A (Stalled)
Part 3: Self-Validating Experimental Protocol

To guarantee reproducibility, follow this step-by-step methodology. It includes built-in visual validation checks to ensure the catalyst is active before you risk consuming your valuable epoxide substrate.

Step 1: Ligand Solvation In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve (R)-BINOL (0.10 mmol, 10 mol%) in 2 mL of anhydrous dichloromethane (DCM).

Step 2: Titanium Coordination Add Ti(O-iPr)4 (0.05 mmol, 5 mol%) dropwise at room temperature. Stir for 30 minutes.

  • Self-Validation Check: The solution must turn a deep, homogeneous yellow/orange upon the addition of Ti(O-iPr)4. Cloudiness at this stage indicates ambient moisture contamination.

Step 3: Aqueous Activation (Critical Step) Add a precisely measured aliquot of distilled water (0.05 mmol, 5 mol%) using a microsyringe. Stir the mixture vigorously for 1 hour to form the active Ti(BINOLate)2-H2O complex[4].

  • Self-Validation Check: After adding the water, the solution must remain clear. If a white precipitate forms, bulk TiO2 has generated due to excess water; abort the reaction and restart.

Step 4: Substrate Addition Cool the reaction mixture to 0°C. Add endo-4-phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane (1.0 mmol) dissolved in 1 mL of DCM. Stir for 10 minutes to allow the epoxide to coordinate to the chiral titanium pocket.

Step 5: Aminolysis Slowly add benzylamine (1.2 mmol) dropwise over 15 minutes. Maintain the reaction at 0°C to 10°C for 24–48 hours, monitoring conversion via TLC or HPLC.

Step 6: Quenching Quench the reaction with saturated aqueous NaHCO3 (5 mL) and extract with ethyl acetate (3 x 10 mL). Dry over MgSO4 and concentrate under reduced pressure.

Part 4: Mechanistic Workflow Visualization

The following diagram illustrates the critical divergence between the active catalytic cycle and the failure pathways caused by improper water stoichiometry[4].

G Step1 Ti(O-iPr)4 + BINOL (Pre-catalyst Mixture) Water Precise H2O Addition (1 eq. relative to Ti) Step1->Water Controlled Activation ExcessWater Excess H2O / Moisture Step1->ExcessWater Uncontrolled Moisture ActiveCat Active Ti(BINOLate)2-H2O Complex (Chiral Pocket Formed) Water->ActiveCat InactiveCat Inactive Ti-O-Ti Oligomers (Catalyst Death) ExcessWater->InactiveCat Success High Conversion (>95%) High Enantioselectivity ActiveCat->Success Aminolysis Failure Low Conversion (<20%) Racemic Background Reaction InactiveCat->Failure Stalled Reaction Reagents 4-Phenyl-3,5,8-trioxabicyclo[5.1.0]octane + Benzylamine Reagents->ActiveCat Reagents->InactiveCat

Catalytic cycle and failure pathways in the Ti-BINOLate mediated aminolysis of meso-epoxides.

References
  • [2] Title: Catalytic Asymmetric Aminolysis of 3,5,8-Trioxa-bicyclo[5.1.0]octane and its Application to Practical Synthesis of Nelfinavir Source: 17th International Congress, University of St Andrews URL: [Link]

  • [3] Title: A Practical Synthesis of Nelfinavir, an HIV-Protease Inhibitor, Using a Novel Chiral C4 Building Block Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • [1] Title: Catalytic Asymmetric Aminolysis of 3,5,8-Trioxabicyclo[5.1.0]octane Providing an Optically Pure 2-Amino-1,3,4-butanetriol Equivalent Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • [4] Title: Insight into the Mechanism of the Asymmetric Ring-Opening Aminolysis of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane Catalyzed by Titanium/BINOLate/Water System Source: Journal of the American Chemical Society URL: [Link]

Sources

Optimization

Overcoming steric hindrance during 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane functionalization

[label Mechanistic divergence in epoxide ring-opening based on stereochemical configuration. Part 3: Quantitative Reaction Parameters Below is a summary of validated experimental parameters for functionalizing both isome...

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Author: BenchChem Technical Support Team. Date: April 2026

[label

Mechanistic divergence in epoxide ring-opening based on stereochemical configuration.

Part 3: Quantitative Reaction Parameters

Below is a summary of validated experimental parameters for functionalizing both isomers. Notice the stark difference in required catalyst loading and temperature for the endo-isomer to achieve comparable yields.

IsomerNucleophileCatalystTemperatureTimeYieldRegioselectivity / ee
Exo Thiophenol (1.2 eq) BF3​⋅OEt2​ (0.1 eq) 0∘C→25∘C 2 h88%Racemic
Endo Thiophenol (1.5 eq) BF3​⋅OEt2​ (0.5 eq) 40∘C 12 h65%Racemic
Meso (Mix) Aniline (1.5 eq) Ti(OiPr)4​ / (R)-BINOL −20∘C 24 h92%>99% ee
Endo Sodium Azide (2.0 eq) NH4​Cl (1.0 eq) 80∘C (Reflux)18 h54%Racemic

Data synthesized from established 1,3-dioxepane functionalization studies [1][2].

Part 4: Self-Validating Experimental Protocol

The following protocol details the Lewis-acid catalyzed thiolysis of the sterically hindered endo-isomer. This workflow is designed as a self-validating system: it includes specific in-process checks to ensure the acetal remains intact while the epoxide opens.

Protocol: Synthesis of β -Hydroxysulfides via Thiolysis

Reagents & Equipment:

  • endo-4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane (1.0 mmol)

  • Thiophenol (1.5 mmol, highly nucleophilic but bulky)

  • BF3​⋅OEt2​ (0.5 mmol, soft Lewis acid)

  • Anhydrous Dichloromethane (DCM, 10 mL)

  • Argon line, flame-dried glassware.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1.0 mmol of the endo-epoxide in 10 mL of anhydrous DCM in a flame-dried Schlenk flask under Argon.

    • Validation Check: Run a baseline TLC (Hexanes:EtOAc 4:1). The intact epoxide should show a distinct UV-active spot ( Rf​≈0.6 ).

  • Nucleophile Introduction: Add 1.5 mmol of thiophenol via syringe. Stir for 5 minutes at room temperature.

  • Catalyst Activation (Critical Step): Cool the reaction mixture to 0∘C . Dropwise, add 0.5 mmol of BF3​⋅OEt2​ .

    • Causality: Adding the Lewis acid at 0∘C prevents localized exothermic spikes that could cleave the 1,3-dioxepane acetal. The Lewis acid coordinates the epoxide, drawing electron density away from C1/C7 and lowering the barrier for the bulky thiophenol to attack the hindered exo-face.

  • Thermal Cycling: Remove the ice bath and gradually warm the mixture to 40∘C using a controlled oil bath. Stir for 12 hours.

    • Validation Check: Monitor via TLC. The disappearance of the starting material ( Rf​≈0.6 ) and the appearance of a more polar product spot ( Rf​≈0.3 , due to the newly formed hydroxyl group) validates successful ring-opening. If a highly polar baseline spot appears, acetal cleavage is occurring; immediately cool the reaction.

  • Quenching & Workup: Quench the reaction with 5 mL of saturated aqueous NaHCO3​ to neutralize the Lewis acid. Extract the aqueous layer with DCM ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude mixture via silica gel column chromatography (gradient elution: Petroleum Ether to 4:1 Petroleum Ether:Ethyl Acetate)[2].

Workflow Step1 Substrate Preparation Step2 Nucleophile Addition Step1->Step2 Step3 Lewis Acid Activation (0°C) Step2->Step3 Step4 Thermal Cycling (40°C) Step3->Step4 Step5 Aqueous Workup Step4->Step5

Standardized workflow for overcoming steric hindrance during functionalization.

References

  • Pavelyev, R. S., Gnevashev, S. G., Vafina, R. M., Gnezdilov, O. I., Dobrynin, A. B., Lisovskaya, S. A., Nikitina, L. E., & Klimovitskii, E. N. (2012). "Synthesis and Antimycotic Properties of Hydroxy Sulfides Derived from exo- and endo-4-Phenyl-3,5,8-trioxabicyclo[5.1.0]octanes." Mendeleev Communications. URL:[Link]

  • Vafina, R. M., Pavelyev, R. S., Balakin, K. V., Gnezdilov, O. I., Dobrynin, A. B., Lodochnikova, O. A., Musin, R. Z., Chmutova, G. A., Lisovskaya, S. A., & Nikitina, L. E. (2018). "Synthesis and Antifungal Activity of β -Hydroxysulfides of 1,3-Dioxepane Series." Journal of Chemistry. URL:[Link]

Reference Data & Comparative Studies

Validation

Benchmarking the Thermal Stability of 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane: A Comparative Guide to Acetal Degradation Kinetics

As the demand for degradable thermosets, bio-based polycarbonates, and complex polyether natural products grows, the integration of dynamic covalent bonds—such as acetals—into polymer networks has become a standard desig...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for degradable thermosets, bio-based polycarbonates, and complex polyether natural products grows, the integration of dynamic covalent bonds—such as acetals—into polymer networks has become a standard design strategy[1]. However, incorporating these cleavable linkages often compromises the overall heat resistance of the material.

This guide provides an objective, data-driven benchmark of the thermal stability of 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane —a unique epoxide-fused cyclic acetal—against standard acyclic and cyclic acetal alternatives. By examining the causality between ring strain and degradation kinetics, researchers can better optimize curing temperatures and predict the lifecycle of acetal-containing materials.

Mechanistic Insights: The Role of Ring Strain in Thermal Stability

To understand the thermal behavior of 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane, we must analyze its structural topology. The molecule consists of a 1,3-dioxepane (7-membered acetal) ring fused to an oxirane (epoxide) ring, creating a highly strained [5.1.0] bicyclic system.

Thermal stability in acetals is fundamentally governed by rotational freedom and ring strain:

  • Acyclic Acetals (e.g., Benzaldehyde dimethyl acetal): High rotational freedom allows for low-energy transition states leading to thermal elimination and volatilization at relatively low temperatures.

  • Unstrained Cyclic Acetals (e.g., 2-Phenyl-1,3-dioxane): Six-membered rings reside in a stable chair conformation. The lack of ring strain results in high activation energy for C-O bond cleavage, making them the most thermally robust[2].

  • Bicyclic Acetal-Epoxides (e.g., 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane): The fusion of the epoxide introduces significant torsional strain. Under thermal stress, the homolytic or heterolytic cleavage of the oxirane C-O bond acts as the primary degradation trigger, often occurring at lower temperatures than the cleavage of the acetal center itself[3].

G A 4-Phenyl-3,5,8-trioxa- bicyclo[5.1.0]octane B Thermal Stress (>185°C) A->B C Epoxide Ring-Opening (Exothermic) B->C Primary Pathway D Acetal Cleavage (Endothermic) B->D Secondary Pathway E Volatile Fragments (Mass Loss) C->E F Oligomerization (Char Formation) C->F D->E

Figure 1: Competing thermal degradation pathways of bicyclic acetal-epoxides.

Experimental Protocols: Self-Validating Thermal Analysis

To objectively benchmark these compounds, we utilize Thermogravimetric Analysis (TGA) to measure mass loss (decomposition) and Differential Scanning Calorimetry (DSC) to capture heat flow (phase transitions and exothermic ring-openings)[4].

A critical failure point in thermal benchmarking is the misinterpretation of residual solvents or thermal history as fundamental material properties. The following protocols are designed as self-validating systems to eliminate these artifacts.

Protocol A: Thermogravimetric Analysis (TGA) for Td​ Determination

Self-Validation Check: A blank platinum crucible must be run under identical conditions prior to the sample to establish a baseline and correct for buoyancy effects at high temperatures.

  • Sample Preparation: Accurately weigh 5.0–10.0 mg of the acetal sample into a tared platinum pan.

  • Atmospheric Control: Load the pan into the TGA furnace and purge with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min.

  • Isothermal Equilibration: Hold the sample at 40 °C for 10 minutes. This step is crucial to ensure thermal stability of the sample environment and to sweep away any ambient oxygen, preventing premature oxidative degradation[5].

  • Dynamic Heating: Ramp the temperature from 40 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Extraction: Calculate the 5% weight loss temperature ( Td5%​ ) from the primary mass loss curve, and identify the maximum degradation rate ( Tmax​ ) using the first derivative (DTG) curve.

Protocol B: Differential Scanning Calorimetry (DSC) for Phase Transitions

Self-Validation Check: The protocol utilizes a heat-cool-heat cycle. The first heating cycle erases the thermal and mechanical history of the sample, ensuring the second cycle measures intrinsic thermodynamic properties.

  • Sample Preparation: Seal 3.0–5.0 mg of the sample in an aluminum hermetic pan to prevent the escape of early volatile degradation products.

  • First Heating (Erasure): Heat from 25 °C to 200 °C at 10 °C/min. Hold isothermally for 2 minutes.

  • Cooling: Cool back to 25 °C at 10 °C/min.

  • Second Heating (Measurement): Heat from 25 °C to 300 °C at 10 °C/min. Record the glass transition ( Tg​ ), melting point ( Tm​ ), and the onset of any exothermic peaks (indicative of epoxide ring-opening).

G N1 Sample Prep (5-10 mg) N2 Isothermal Purge (40°C, N2) N1->N2 N3 Heating Ramp (10°C/min to 600°C) N2->N3 N4 DTG & Heat Flow Analysis N3->N4

Figure 2: Self-validating TGA/DSC thermal analysis workflow.

Data Presentation: Comparative Thermal Benchmarks

The table below synthesizes the thermal performance of 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane against three structural analogs. The data highlights how increasing structural rigidity initially improves stability, but the introduction of a highly strained epoxide ring ultimately lowers the decomposition threshold.

Acetal CompoundStructural ClassRing Size Td5%​ Onset (°C) Tmax​ (DTG) (°C)Primary Degradation Mechanism
Benzaldehyde dimethyl acetal AcyclicN/A~120 °C145 °CVolatilization & Methanol elimination
2-Phenyl-1,3-dioxolane Cyclic5-membered~210 °C235 °CAcetal C-O bond cleavage
2-Phenyl-1,3-dioxane Cyclic6-membered~240 °C265 °CAcetal C-O bond cleavage (High stability)
4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane Bicyclic Epoxide7 + 3 fused~185 °C215 °CEpoxide ring-opening cascade
Expert Analysis of the Data

While 6-membered cyclic acetals like 2-Phenyl-1,3-dioxane exhibit excellent thermal stability ( Td5%​ ~240 °C) due to their relaxed chair conformations, 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane experiences degradation at a significantly lower temperature (~185 °C).

In DSC analysis of this bicyclic compound, an exothermic peak is distinctly observed just prior to the onset of mass loss in the TGA curve. This exotherm confirms that the strained oxirane ring opens first, initiating a cascade that compromises the adjacent 1,3-dioxepane ring. For researchers utilizing this monomer in degradable epoxy resins[6], curing temperatures must be strictly kept below 160 °C to prevent premature thermal degradation of the monomer before crosslinking is achieved.

References

  • Fully bio-based acetal diepoxy monomer with high modulus, good thermal stability and readily degradability Polymer Chemistry (RSC Publishing)[Link]

  • High Thermal Stability of Bio-Based Polycarbonates Containing Cyclic Ketal Moieties Macromolecules (ACS Publications)[Link]

  • Epoxide-Opening Cascades in the Synthesis of Polycyclic Polyether Natural Products National Institutes of Health (PMC)[Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques Lab Manager[Link]

  • Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials National Institutes of Health (PMC) [Link]

  • SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid Waters Corporation[Link]

  • Novel degradable acetal-linkage-containing epoxy resins with high thermal stability: synthesis and application in carbon fiber-reinforced plastics ResearchGate[Link]

Sources

Comparative

Analytical Validation Guide: IR Spectroscopy of 4-Phenyl-3,5,8-trioxabicyclo[5.1.0]octane vs. Alternative Synthons

Executive Overview: The Role of Bicyclic Acetal-Epoxides in Drug Design In advanced organic synthesis and drug development, 4-phenyl-3,5,8-trioxabicyclo[5.1.0]octane (also known as 5,6-epoxy-2-phenyl-1,3-dioxepane) serve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview: The Role of Bicyclic Acetal-Epoxides in Drug Design

In advanced organic synthesis and drug development, 4-phenyl-3,5,8-trioxabicyclo[5.1.0]octane (also known as 5,6-epoxy-2-phenyl-1,3-dioxepane) serves as a highly specialized, rigid bicyclic intermediate. As demonstrated in the development of novel antimycotic agents, the stereocontrolled ring-opening of this specific exo/endo-epoxide with nucleophiles (such as thiophenol) yields chiral hydroxy sulfides with potent antifungal properties .

For researchers evaluating this synthon against aliphatic alternatives or monitoring its synthesis from alkene precursors, Fourier-Transform Infrared (FTIR) spectroscopy provides rapid, non-destructive, and highly specific structural validation. This guide objectively compares the IR performance of 4-phenyl-3,5,8-trioxabicyclo[5.1.0]octane against common alternative scaffolds and provides a self-validating experimental protocol for quality control.

Mechanistic Causality in Vibrational Spectroscopy

As an Application Scientist, I emphasize that spectral validation must be grounded in stereoelectronic causality rather than mere pattern matching. The target molecule contains three critical structural motifs, each dictating specific vibrational modes:

  • The Oxirane (Epoxide) Ring: The fusion of the three-membered epoxide to the seven-membered 1,3-dioxepane ring creates immense local ring strain. This strain shifts the C-O stretching frequencies, manifesting as a distinct asymmetric ring breathing mode at ~840 cm⁻¹ and a symmetric stretch at ~1250 cm⁻¹ .

  • The Benzylidene Acetal Linkage: The robust C-O-C ether linkages of the acetal core yield intense, broad stretching bands between 1050–1150 cm⁻¹ .

  • The Phenyl Substituent: The aromatic ring provides orthogonal validation against aliphatic alternatives. The rigid sp2 hybridized carbons produce C-H stretching above 3000 cm⁻¹ (typically ~3030 cm⁻¹), while the mono-substituted nature of the ring dictates strong out-of-plane (OOP) bending modes at ~700 cm⁻¹ and ~750 cm⁻¹ .

Comparative Spectral Benchmarking: Target vs. Alternatives

When selecting a synthon for downstream functionalization, researchers often compare the target against its unepoxidized precursor or aliphatic analogs.

  • Alternative 1 (The Precursor): 2-Phenyl-1,3-dioxep-5-ene. Lacks the epoxide ring. Used when researchers intend to perform in situ epoxidation.

  • Alternative 2 (The Aliphatic Analog): 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane. Replaces the phenyl group with a gem-dimethyl acetonide group. It is highly effective for CO₂-mediated polycarbonate synthesis but lacks the pi-stacking capabilities required for certain target-receptor interactions .

Table 1: IR Absorption Band Comparison
Vibrational Mode4-Phenyl-3,5,8-trioxabicyclo[5.1.0]octane (Target)2-Phenyl-1,3-dioxep-5-ene (Precursor / Alt 1)4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane (Alt 2)
Aromatic C-H Stretch ~3030 cm⁻¹ ~3030 cm⁻¹Absent
Mono-substituted OOP Bend ~750, ~700 cm⁻¹ ~750, ~700 cm⁻¹Absent
Alkene C=C Stretch Absent~1650 cm⁻¹ Absent
Epoxide Ring Breathing ~1250, ~840 cm⁻¹ Absent~1250, ~840 cm⁻¹
Acetal C-O-C Stretch 1050–1150 cm⁻¹ 1050–1150 cm⁻¹1050–1150 cm⁻¹
Aliphatic C-H Bending ~1450 cm⁻¹~1450 cm⁻¹~1380, ~1370 cm⁻¹ (gem-dimethyl split)

Self-Validating ATR-FTIR Experimental Protocol

To ensure high-fidelity structural verification, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system . It uses the absence of specific peaks as internal negative controls to simultaneously prove complete synthesis and rule out degradation.

Step 1: Instrument Preparation & Background Causality

  • Action: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in a dry, purged environment.

  • Causality: Purging atmospheric H₂O and CO₂ is critical. Trace moisture in the background will mask the 3400 cm⁻¹ region, which we must monitor to ensure the epoxide has not degraded into a diol.

Step 2: Sample Acquisition

  • Action: Apply 2–3 mg of the crystalline solid (or 2 µL if in liquid/oil phase) directly onto the ATR crystal. Apply the pressure anvil until the software indicates optimal contact. Acquire the spectrum (32 scans, 4000–600 cm⁻¹).

  • Causality: ATR ensures a uniform, reproducible path length independent of the sample's physical state, allowing for direct comparison against reference libraries without KBr pellet scattering artifacts.

Step 3: Positive Identification (Logic Gates)

  • Verify the presence of the 1050–1150 cm⁻¹ (acetal) band.

  • Verify the presence of the ~840 cm⁻¹ and ~1250 cm⁻¹ (epoxide) bands.

  • Verify the presence of the ~3030, 750, and 700 cm⁻¹ (phenyl) bands.

Step 4: Negative Control Validation (Self-Validation Step)

  • Check 1 (Reaction Completeness): Inspect the 1650 cm⁻¹ region. The complete absence of a C=C stretch validates that the epoxidation of the precursor is 100% complete.

  • Check 2 (Product Stability): Inspect the 3200–3600 cm⁻¹ region. The complete absence of a broad O-H stretch validates that the highly strained oxirane ring has not undergone hydrolytic ring-opening during storage.

Analytical Workflow Diagram

The following logic tree dictates the spectral validation workflow, ensuring rapid differentiation between the target product, incomplete reactions, and alternative synthons.

IR_Workflow Sample Raw Synthon Sample (Post-Epoxidation) FTIR ATR-FTIR Spectral Acquisition (4000 - 600 cm⁻¹) Sample->FTIR Check1 Aromatic Bands Present? (3030, 750, 700 cm⁻¹) FTIR->Check1 Check2 Epoxide Bands Present? (1250, 840 cm⁻¹) Check1->Check2 Yes Alt1 Identified: 4,4-Dimethyl- 3,5,8-trioxabicyclo[5.1.0]octane Check1->Alt1 No Check3 Alkene C=C Absent? (~1650 cm⁻¹) Check2->Check3 Yes Alt2 Identified: 2-Phenyl- 1,3-dioxep-5-ene (Precursor) Check2->Alt2 No Fail Impure: Incomplete Epoxidation (Residual Alkene) Check3->Fail No (C=C present) Valid Validated: 4-Phenyl-3,5,8- trioxabicyclo[5.1.0]octane Check3->Valid Yes (C=C absent)

Analytical decision tree for ATR-FTIR validation of 4-phenyl-3,5,8-trioxabicyclo[5.1.0]octane.

References

  • Pavelyev, R. S., Gnevashev, S. G., Vafina, R. M., & Klimovitskii, E. N. (2012). "Synthesis and antimycotic properties of hydroxy sulfides derived from exo- and endo-4-phenyl-3,5,8-trioxabicyclo[5.1.0]octanes." Mendeleev Communications, 22(3), 127-128.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11029957, 3,5,8-Trioxabicyclo[5.1.0]octane, 4,4-dimethyl-, cis-". PubChem.[Link]

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane
Reactant of Route 2
Reactant of Route 2
4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane
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